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  • Product: cis-2-(3-Chlorobenzoyl)cyclohexane-1-carboxylic acid
  • CAS: 357980-62-2

Core Science & Biosynthesis

Foundational

A Predictive and Methodological Guide to the NMR Spectral Analysis of cis-2-(3-Chlorobenzoyl)cyclohexane-1-carboxylic acid

Abstract This technical guide provides a comprehensive framework for the Nuclear Magnetic Resonance (NMR) analysis of cis-2-(3-Chlorobenzoyl)cyclohexane-1-carboxylic acid. In the absence of published empirical data, this...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for the Nuclear Magnetic Resonance (NMR) analysis of cis-2-(3-Chlorobenzoyl)cyclohexane-1-carboxylic acid. In the absence of published empirical data, this document establishes a robust predictive model for both ¹H and ¹³C NMR chemical shifts. The guide is structured to serve researchers and drug development professionals by detailing the foundational principles governing the spectral characteristics of this molecule, including conformational dynamics of the disubstituted cyclohexane ring, stereoelectronic effects, and the magnetic anisotropy of the aromatic and carbonyl moieties. Furthermore, we present detailed, field-proven protocols for sample preparation and the strategic application of one- and two-dimensional NMR experiments—including COSY and HSQC—to achieve unambiguous spectral assignment. This document is designed not only as a predictive reference but also as a methodological blueprint for the structural elucidation of similarly complex small molecules.

Theoretical Considerations and Structural Analysis

The accurate interpretation of the NMR spectrum for cis-2-(3-Chlorobenzoyl)cyclohexane-1-carboxylic acid requires a foundational understanding of its unique structural features. The molecule's spectral complexity arises from the interplay between the conformationally mobile cyclohexane core and the fixed stereoelectronic properties of its substituents.

Molecular Structure and Atom Numbering

For clarity and consistency throughout this guide, the following IUPAC-compliant numbering scheme will be used.

Caption: Numbering scheme for cis-2-(3-Chlorobenzoyl)cyclohexane-1-carboxylic acid.

Conformational Dynamics of the cis-1,2-Disubstituted Cyclohexane Ring

Non-geminally disubstituted cyclohexanes exist as interconverting chair conformers. For a cis-1,2-disubstituted cyclohexane, one substituent must occupy an axial (a) position while the other occupies an equatorial (e) position.[1][2] This results in a dynamic equilibrium between two chair conformers: (e,a) and (a,e).

G A 1. Acquire 1D ¹H Spectrum C Analyze 1D Spectra: - Integrate ¹H signals - Identify key functional groups - Form initial hypotheses A->C Provides proton data B 2. Acquire 1D ¹³C{¹H} Spectrum B->C Provides carbon data D 3. Acquire 2D ¹H-¹H COSY C->D Hypotheses need confirmation E Analyze COSY: - Map J-coupled proton networks - Trace cyclohexane spin system D->E Establishes ¹H-¹H connectivity F 4. Acquire 2D ¹H-¹³C HSQC E->F Proton network established H Final Assignment: - Consolidate all data - Create definitive assignment table E->H Combined data leads to full assignment G Analyze HSQC: - Correlate each proton to its  directly attached carbon - Confirm CH, CH₂, CH₃ groups F->G Establishes ¹H-¹³C one-bond connectivity G->H Combined data leads to full assignment

Caption: Logical workflow for NMR data acquisition and analysis.

Key Experiments and Their Purpose
  • ¹H NMR (1D): This is the initial, fundamental experiment. It provides information on the number of distinct proton environments, their chemical shifts, integration (proton count), and splitting patterns (J-coupling).

  • ¹³C{¹H} NMR (1D): This experiment reveals the number of unique carbon environments. Standard acquisition involves proton decoupling, so each carbon signal appears as a singlet, simplifying the spectrum. [3]* ¹H-¹H COSY (Correlation Spectroscopy): This 2D experiment is critical for identifying which protons are spin-coupled to each other, typically through 2 or 3 bonds. [4]It generates cross-peaks between coupled protons, allowing for the "walking through" of the cyclohexane proton network from H1/H2 to their neighbors, which is invaluable for assigning the heavily overlapped methylene region. [5]* ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates proton signals with the signals of the carbons to which they are directly attached. [6]It is the definitive method for linking the proton assignments (from the ¹H and COSY spectra) to the carbon skeleton, confirming which ¹H signal corresponds to which ¹³C signal. [5]

Conclusion

References

  • JoVE. (n.d.). NMR and Mass Spectroscopy of Carboxylic Acids. Retrieved from JoVE. [Link]

  • St. Paul's Cathedral Mission College. (n.d.). Cyclic Stereochemistry SEM-5, CC-12 PART-5, PPT-5. Retrieved from St. Paul's Cathedral Mission College. [Link]

  • Chemistry LibreTexts. (2022, September 24). 4.8: Conformations of Disubstituted Cyclohexanes. Retrieved from Chemistry LibreTexts. [Link]

  • American Chemical Society. (n.d.). 2D NMR study of the substituted cyclohexenecarboxylic acids | Poster Board #1131. Retrieved from ACS. [Link]

  • Penn State Pressbooks. (n.d.). 2.15 Conformations of Disubstituted Cyclohexanes – Fundamentals of Organic Chemistry-OpenStax Adaptation. Retrieved from Penn State Pressbooks. [Link]

  • OpenStax. (n.d.). 4.8 Conformations of Disubstituted Cyclohexanes – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from OpenStax. [Link]

  • YouTube. (2013, October 28). Conformational analysis of cis- and trans-1,2-disubstituted cyclohexanes. Retrieved from YouTube. [Link]

  • Kleinpeter, E., et al. (2011). Classical 1H NMR anisotropic shielding of single, double and triple CC... ResearchGate. [Link]

  • Chemistry LibreTexts. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from Chemistry LibreTexts. [Link]

  • Chemistry LibreTexts. (2025, October 24). 7.3: Two Dimensional Homonuclear NMR Spectroscopy. Retrieved from Chemistry LibreTexts. [Link]

  • University of Regensburg. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from University of Regensburg. [Link]

  • Kleinpeter, E., Lämmermann, A., & Kühn, H. (2011). The anisotropic effect of functional groups in 1H NMR spectra is the molecular response property of spatial nucleus independent chemical shifts (NICS)—Conformational equilibria of exo/endo-tetrahydrodicyclopentadiene derivatives. Organic & Biomolecular Chemistry, 9(4), 1098-1111. [Link]

  • NMR Service. (n.d.). 13 Carbon NMR. Retrieved from chem.ch.huji.ac.il. [Link]

  • OpenOChem Learn. (n.d.). Identifying Homotopic, Enantiotopic and Diastereotopic Protons. Retrieved from openochem.org. [Link]

  • Bifulco, G., et al. (2007). An extensive review of NMR-based techniques for determining relative stereochemistry. Chemical Reviews, 107(9), 3744-3779. (Note: A general reference for the concept, not directly linked as the full text is behind a paywall, but the principle is widely established).
  • YouTube. (2018, September 5). Anisotropic Effect in NMR Spectroscopy | Diamagnetic Anisotropy. Retrieved from YouTube. [Link]

Sources

Exploratory

An In-depth Technical Guide to the Physicochemical Properties of cis-2-(3-Chlorobenzoyl)cyclohexane-1-carboxylic acid

Prepared by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive overview of the key physicochemical properties of cis-2-(3-Chlorobenzoyl)cyclohexane-1-carboxylic acid, a compound...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the key physicochemical properties of cis-2-(3-Chlorobenzoyl)cyclohexane-1-carboxylic acid, a compound of interest for researchers, scientists, and professionals in drug development. In the absence of extensive experimental data in publicly accessible literature, this guide focuses on robust, validated methodologies for the determination of these critical parameters. Furthermore, we present computationally predicted values for the primary physicochemical properties to serve as a valuable preliminary reference. This document is structured to deliver not only the "what" but also the "why," offering insights into the rationale behind experimental choices and ensuring a self-validating approach to property determination.

Introduction

cis-2-(3-Chlorobenzoyl)cyclohexane-1-carboxylic acid is a bifunctional molecule incorporating a cyclohexane carboxylic acid moiety and a 3-chlorobenzoyl group. This unique structural arrangement suggests its potential as a scaffold in medicinal chemistry and as an intermediate in organic synthesis. The physicochemical properties of such a molecule are paramount in determining its behavior in biological systems, its formulation characteristics, and its suitability for various applications.

This guide is designed to be a practical resource, providing not only a summary of predicted properties but also detailed, field-proven experimental protocols for their empirical determination. The methodologies described are grounded in international standards, such as those from the Organisation for Economic Co-operation and Development (OECD), ensuring scientific rigor and reproducibility.

Chemical Structure:

G cluster_prep Sample Preparation cluster_measure Measurement start Start powder Powder Sample start->powder load Load Capillary Tube powder->load compact Compact Sample load->compact insert Insert into Apparatus compact->insert heat_fast Rapid Heating (Optional) insert->heat_fast heat_slow Slow Heating insert->heat_slow If approx. MP is known heat_fast->heat_slow record Record Melting Range heat_slow->record end End record->end

Caption: Workflow for Melting Point Determination.

Aqueous Solubility

Rationale: Aqueous solubility is a critical parameter in drug development, influencing absorption and bioavailability. The shake-flask method, as described in OECD Guideline 105, is a reliable method for determining the water solubility of a compound. [1][2][3] Experimental Protocol (Shake-Flask Method):

  • Preliminary Test:

    • To estimate the approximate solubility, add increasing volumes of distilled water to a known amount of the compound (e.g., 10 mg) in a sealed vial. [1] * After each addition, shake the vial vigorously for a set period (e.g., 10 minutes) and visually inspect for undissolved solid. This provides a rough estimate for the main experiment.

  • Main Experiment:

    • Prepare at least three replicate flasks. To each flask, add an excess amount of cis-2-(3-Chlorobenzoyl)cyclohexane-1-carboxylic acid (estimated from the preliminary test) to a known volume of distilled water.

    • Seal the flasks and place them in a constant temperature shaker bath (e.g., 25°C ± 0.5°C).

    • Agitate the flasks for a sufficient time to reach equilibrium (typically 24-48 hours). Periodically take samples to confirm that equilibrium has been reached (i.e., the concentration of the solute is no longer increasing).

    • After equilibration, allow the undissolved solid to settle.

    • Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Centrifugation may be necessary to separate fine particles.

    • Analyze the concentration of the dissolved compound in the aqueous phase using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

    • The average concentration from the replicate flasks represents the aqueous solubility at the specified temperature.

G start Start prep Prepare Replicate Flasks (Excess Solid + Water) start->prep equilibrate Equilibrate in Shaker Bath (Constant Temperature) prep->equilibrate separate Separate Solid and Liquid (Settling/Centrifugation) equilibrate->separate analyze Analyze Supernatant (e.g., HPLC) separate->analyze result Determine Solubility analyze->result end End result->end

Caption: Workflow for Aqueous Solubility Determination (Shake-Flask Method).

Acid Dissociation Constant (pKa)

Rationale: The pKa is the pH at which a molecule is 50% ionized. For a carboxylic acid, it indicates the strength of the acid. The pKa is crucial for understanding a compound's solubility, absorption, and distribution in different pH environments, such as the gastrointestinal tract and the bloodstream. Potentiometric titration is a highly accurate method for pKa determination. [4][5][6] Experimental Protocol (Potentiometric Titration):

  • Instrument Calibration: Calibrate a pH meter with at least two standard buffer solutions that bracket the expected pKa of the compound.

  • Sample Preparation:

    • Accurately weigh a sample of cis-2-(3-Chlorobenzoyl)cyclohexane-1-carboxylic acid and dissolve it in a known volume of a suitable solvent mixture if it has low water solubility (e.g., a water/methanol or water/acetonitrile mixture). Note that the pKa value will be specific to the solvent system used. [6] * Ensure the concentration is sufficient for accurate detection of pH changes (typically in the millimolar range).

  • Titration:

    • Place the sample solution in a thermostatted vessel and immerse the calibrated pH electrode.

    • Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) added in small, precise increments.

    • Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.

  • Data Analysis:

    • Plot the pH of the solution as a function of the volume of titrant added.

    • The pKa is the pH at the half-equivalence point, which is the point where half of the carboxylic acid has been neutralized. This corresponds to the midpoint of the buffer region on the titration curve. [5] * Alternatively, the equivalence point can be determined from the inflection point of the titration curve (or the peak of the first derivative plot), and the pKa can be calculated from the pH at the half-volume of the equivalence point.

G start Start calibrate Calibrate pH Meter start->calibrate prepare Prepare Sample Solution calibrate->prepare titrate Titrate with Standard Base prepare->titrate record Record pH vs. Volume titrate->record plot Plot Titration Curve record->plot determine_pKa Determine pKa at Half-Equivalence Point plot->determine_pKa end End determine_pKa->end

Caption: Workflow for pKa Determination by Potentiometric Titration.

Octanol/Water Partition Coefficient (logP)

Rationale: The logP value is a measure of a compound's lipophilicity, which is its preference for a nonpolar (lipid-like) environment versus a polar (aqueous) environment. Lipophilicity is a key determinant of a drug's ability to cross cell membranes and its overall pharmacokinetic profile. The shake-flask method described in OECD Guideline 107 is the classical method for logP determination. [7][8] Experimental Protocol (Shake-Flask Method):

  • Solvent Saturation: Pre-saturate the n-octanol with water and the water with n-octanol by shaking them together for at least 24 hours at the experimental temperature, followed by separation of the two phases.

  • Sample Preparation:

    • Prepare a stock solution of cis-2-(3-Chlorobenzoyl)cyclohexane-1-carboxylic acid in the pre-saturated n-octanol.

    • In a series of at least three replicate vessels, combine known volumes of the pre-saturated n-octanol (containing the compound) and pre-saturated water. The volume ratios of octanol to water should be varied (e.g., 1:1, 2:1, 1:2).

  • Equilibration:

    • Seal the vessels and shake them at a constant temperature (e.g., 25°C ± 0.5°C) for a sufficient time to allow for partitioning equilibrium to be reached (typically several hours).

  • Phase Separation:

    • Separate the octanol and water phases by centrifugation. This is a critical step to avoid cross-contamination of the phases. [7]5. Concentration Analysis:

    • Carefully withdraw aliquots from both the n-octanol and the aqueous phases.

    • Determine the concentration of the compound in each phase using a validated analytical method (e.g., HPLC-UV).

  • Calculation:

    • The partition coefficient (P) is the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

    • logP is the base-10 logarithm of the partition coefficient.

    • The final logP value is the average of the values obtained from the replicate experiments with different phase volume ratios. The results should be within a narrow range (e.g., ± 0.3 log units). [9]

Safety and Handling

  • General Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.

  • In case of Contact:

    • Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

    • Skin: Wash off with soap and plenty of water. Remove contaminated clothing.

    • Inhalation: Move to fresh air. If not breathing, give artificial respiration.

    • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents and strong bases.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This technical guide provides a framework for understanding and determining the essential physicochemical properties of cis-2-(3-Chlorobenzoyl)cyclohexane-1-carboxylic acid. While experimental data for this specific compound is sparse, the presented protocols, based on internationally recognized standards, offer a clear path for its empirical characterization. The in-silico predictions serve as a valuable starting point for experimental design and for preliminary assessment in drug discovery and development pipelines. It is the hope of the author that this guide will empower researchers to generate high-quality, reliable data for this and other novel chemical entities.

References

  • OECD. (1995). OECD Guideline for the Testing of Chemicals, Section 1: Physical-Chemical properties, Test No. 105: Water Solubility. OECD Publishing. [Link]

  • FILAB. (n.d.). OECD 105 Testing Services. Retrieved from [Link]

  • OECD. (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Publishing. [Link]

  • OECD. (2006). Test No. 123: Partition Coefficient (1-Octanol/Water): Slow-Stirring Method. OECD Publishing. [Link]

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7(1), 42717. [Link]

  • Situ Biosciences. (n.d.). OECD 105 – Water Solubility. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Determination of melting points. Retrieved from [Link]

  • OECD. (2009). OECD Guidelines for the Testing of Chemicals, Section 2: Effects on Biotic Systems, Test No. 222: Earthworm Reproduction Test (Eisenia fetida/Eisenia andrei). OECD Publishing. [Link]

  • OECD. (n.d.). Test No. 105: Water Solubility. Retrieved from [Link]

  • European Commission. (n.d.). A.8. Partition Coefficient. Retrieved from [Link]

  • Soares, S., et al. (2022). Methods for Determination of Lipophilicity. Encyclopedia. [Link]

  • LibreTexts Chemistry. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]

  • National Taiwan University. (2024). Experiment 20: Recrystallization and Melting Point Determination. Retrieved from [Link]

  • University of California, Irvine. (2013). Experiment 1 - Melting Points. Retrieved from [Link]

  • Avdeef, A. (2012). Development of Methods for the Determination of pKa Values. Syracuse Research Corporation. [Link]

  • Biotecnologie BT. (n.d.). Determination of the Partition Coefficient n-octanol/water. Retrieved from [Link]

  • University of South Alabama. (2012). Melting Point Determination. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

  • Şenol, O., & Gündüz, T. (2012). Potentiometric Determination of pKa Values of Benzoic Acid and Substituted Benzoic Acid Compounds in Acetonitrile-Water Mixtures. Turkish Journal of Chemistry. [Link]

  • ECETOC. (2012). Technical Report No. 122: Assessment of the Environmental Classification of Difficult to Test Substances (DTS). [Link]

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Foundational

Thermodynamic stability of cis-2-(3-Chlorobenzoyl)cyclohexane-1-carboxylic acid isomers

An In-depth Technical Guide to the Thermodynamic Stability of cis-2-(3-Chlorobenzoyl)cyclohexane-1-carboxylic acid Isomers For Researchers, Scientists, and Drug Development Professionals Abstract The three-dimensional ar...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Thermodynamic Stability of cis-2-(3-Chlorobenzoyl)cyclohexane-1-carboxylic acid Isomers

For Researchers, Scientists, and Drug Development Professionals

Abstract

The three-dimensional arrangement of atoms in a molecule is critical to its function, particularly in the realm of drug development where stereoisomerism can dictate therapeutic efficacy and pharmacological profile. This technical guide provides a comprehensive analysis of the thermodynamic stability of the diastereomers of cis-2-(3-Chlorobenzoyl)cyclohexane-1-carboxylic acid. We will delve into the conformational intricacies of the substituted cyclohexane ring, providing a theoretical framework for predicting the most stable conformations. Furthermore, this guide will present detailed experimental and computational protocols for the quantitative determination of isomer stability, equipping researchers with the necessary tools to rigorously evaluate these compounds.

Introduction: The Significance of Thermodynamic Stability in Drug Development

The spatial orientation of functional groups in a bioactive molecule is a key determinant of its interaction with biological targets. Diastereomers, stereoisomers that are not mirror images of each other, can exhibit significantly different physical, chemical, and biological properties. The thermodynamically more stable isomer is the one that will predominate at equilibrium, a crucial consideration in drug synthesis, formulation, and in vivo disposition. Understanding the factors that govern the stability of isomers like cis-2-(3-Chlorobenzoyl)cyclohexane-1-carboxylic acid is therefore paramount for the development of safe and effective therapeutics.

The cyclohexane scaffold is a common motif in medicinal chemistry, and the orientation of its substituents can have a profound impact on a molecule's properties. In monosubstituted cyclohexanes, the chair conformation with the substituent in the equatorial position is generally more stable than the axial conformation due to the minimization of steric strain from 1,3-diaxial interactions.[1][2] For disubstituted cyclohexanes, the analysis becomes more complex, as the relative stability of cis and trans isomers depends on the interplay of steric and electronic effects of both substituents.[3]

This guide will specifically focus on the cis diastereomer of 2-(3-Chlorobenzoyl)cyclohexane-1-carboxylic acid, exploring the conformational preferences that dictate its thermodynamic stability.

Conformational Analysis of cis-2-(3-Chlorobenzoyl)cyclohexane-1-carboxylic acid

The cis isomer of 2-(3-Chlorobenzoyl)cyclohexane-1-carboxylic acid can exist in two primary chair conformations which are interconvertible through a process known as ring flipping. In these conformations, the 3-chlorobenzoyl and carboxylic acid substituents will occupy either axial or equatorial positions.

The key to understanding the thermodynamic stability lies in evaluating the steric interactions in each conformation. For a cis-1,2-disubstituted cyclohexane, one substituent must be in an axial position while the other is in an equatorial position. Through ring flipping, the axial substituent becomes equatorial and the equatorial substituent becomes axial.[2]

The two chair conformations of cis-2-(3-Chlorobenzoyl)cyclohexane-1-carboxylic acid are depicted below:

  • Conformer A: Carboxylic acid group in the equatorial position and the 3-chlorobenzoyl group in the axial position.

  • Conformer B: Carboxylic acid group in the axial position and the 3-chlorobenzoyl group in the equatorial position.

The relative stability of these two conformers is determined by the steric bulk of the substituents. The substituent with the greater steric demand will preferentially occupy the more spacious equatorial position to minimize unfavorable 1,3-diaxial interactions. The 3-chlorobenzoyl group is significantly larger than the carboxylic acid group. Therefore, it is predicted that Conformer B , with the bulky 3-chlorobenzoyl group in the equatorial position, will be the more thermodynamically stable conformation.

The following diagram illustrates the ring-flipping equilibrium between the two chair conformations of the cis isomer.

Caption: Ring-flipping equilibrium of cis-2-(3-Chlorobenzoyl)cyclohexane-1-carboxylic acid.

Experimental Determination of Thermodynamic Stability

The theoretical prediction of the more stable conformer can be validated and quantified through experimental methods. Equilibration studies coupled with Nuclear Magnetic Resonance (NMR) spectroscopy is a robust technique for this purpose.[4][5]

Experimental Protocol: Equilibration via Epimerization and NMR Analysis

This protocol details the steps to determine the equilibrium constant (K_eq) and the difference in Gibbs free energy (ΔG°) between the diastereomers.

Methodology:

  • Isomer Isolation: Begin with a pure sample of one of the cis diastereomers of 2-(3-Chlorobenzoyl)cyclohexane-1-carboxylic acid.

  • Equilibration Conditions: Dissolve the purified isomer in a suitable solvent. Epimerization at the carbon bearing the carboxylic acid group can be induced under mild basic or acidic conditions, which facilitates enolization and subsequent reprotonation to form both diastereomers. The choice of catalyst and solvent is crucial to reach equilibrium in a reasonable timeframe without promoting side reactions.[6][7][8]

  • Monitoring the Equilibrium: At regular time intervals, take an aliquot of the reaction mixture and quench the reaction. The ratio of the two diastereomers is then determined using high-resolution ¹H or ¹³C NMR spectroscopy. The distinct chemical environments of the protons and carbons in each diastereomer will result in unique NMR signals.

  • Determination of Equilibrium Constant: Continue monitoring the reaction until the ratio of the diastereomers remains constant over several time points, indicating that equilibrium has been reached. The equilibrium constant (K_eq) is calculated from the final ratio of the concentrations of the two diastereomers.

  • Calculation of Gibbs Free Energy: The difference in Gibbs free energy (ΔG°) between the two diastereomers can be calculated from the equilibrium constant using the following equation:

    ΔG° = -RT ln(K_eq)

    where R is the gas constant (8.314 J/mol·K) and T is the temperature in Kelvin.[4]

The following diagram outlines the experimental workflow.

G start Start with Pure Cis Isomer dissolve Dissolve in Suitable Solvent start->dissolve epimerize Induce Epimerization (e.g., mild base) dissolve->epimerize monitor Monitor Reaction by NMR at Timed Intervals epimerize->monitor equilibrium Has Equilibrium Been Reached? monitor->equilibrium Check for constant ratio equilibrium->monitor No calculate Calculate K_eq and ΔG° equilibrium->calculate Yes end End calculate->end

Caption: Experimental workflow for determining thermodynamic stability.

Computational Chemistry Approach to Stability Analysis

In addition to experimental methods, computational chemistry provides a powerful tool for predicting the relative stabilities of isomers.[9][10][11] Density Functional Theory (DFT) is a widely used method that offers a good balance between accuracy and computational cost for such calculations.[12]

Computational Protocol: DFT Calculations
  • Conformational Search: Perform a systematic conformational search for both cis diastereomers to identify all low-energy conformers.

  • Geometry Optimization: Optimize the geometry of each identified conformer using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G*).

  • Frequency Calculations: Perform frequency calculations on the optimized structures to confirm that they are true energy minima (i.e., no imaginary frequencies) and to obtain thermal corrections to the electronic energies.

  • Calculation of Gibbs Free Energy: The Gibbs free energy (G) of each conformer is calculated by adding the thermal corrections to the electronic energy. The Gibbs free energy of each isomer is then determined by a Boltzmann-weighted average of the Gibbs free energies of its stable conformers.

  • Comparison of Stabilities: The relative thermodynamic stabilities of the diastereomers are determined by comparing their calculated Gibbs free energies. The isomer with the lowest Gibbs free energy is predicted to be the most stable.[10][12]

G start Define Isomer Structures conf_search Perform Conformational Search start->conf_search geom_opt Geometry Optimization (DFT) conf_search->geom_opt freq_calc Frequency Calculations geom_opt->freq_calc gibbs_calc Calculate Gibbs Free Energy freq_calc->gibbs_calc boltzmann_avg Boltzmann-Weighted Averaging gibbs_calc->boltzmann_avg compare Compare Isomer Stabilities boltzmann_avg->compare end Identify Most Stable Isomer compare->end

Caption: Computational workflow for stability analysis.

Summary of Stability Data

ConformerCarboxylic Acid Position3-Chlorobenzoyl PositionPredicted Relative Stability
A EquatorialAxialLess Stable
B AxialEquatorialMore Stable

The magnitude of this stability difference can be quantitatively determined using the experimental and computational protocols outlined in this guide.

Conclusion

The thermodynamic stability of cis-2-(3-Chlorobenzoyl)cyclohexane-1-carboxylic acid isomers is governed by the conformational preferences of the substituted cyclohexane ring. Theoretical analysis predicts that the conformer with the bulky 3-chlorobenzoyl group in the equatorial position will be significantly more stable. This guide has provided detailed, step-by-step protocols for both experimental (equilibration and NMR analysis) and computational (DFT calculations) methods to quantitatively determine the relative stabilities of these isomers. A thorough understanding and application of these principles and techniques are essential for researchers and scientists in the field of drug development to ensure the synthesis and selection of the most stable and potentially most efficacious stereoisomer.

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  • Computational Protocol for the Identification of Candidates for Radioastronomical Detection and Its Application to the C3H3NO Family of Isomers - PMC. [Link]

  • Principles of isomer stability in small clusters - RSC Publishing. [Link]

  • Experimental Methods for the Measurement of Thermodynamic Data and Recommendation about Future Capability at NPL. [Link]

  • Thermodynamics Determine the Diastereochemical Outcome of Catalytic Reactions - the University of Groningen research portal. [Link]

  • Diastereomer configurations from joint experimental-computational analysis - PubMed. [Link]

  • cis-2-(3-chlorobenzoyl)cyclohexane-1-carboxylic acid | Rieke Metals. [Link]

  • Prediction of the efficiency of diastereoisomer separation on the basis of the behaviour of enantiomeric mixtures - RSC Publishing. [Link]

  • Stability of geometrical isomers in cycloalkanes - Chemistry Stack Exchange. [Link]

  • Relative Stability of cis- and trans-Hydrindanones - PMC. [Link]

  • 7.7: Stability of Alkenes - Chemistry LibreTexts. [Link]

Sources

Exploratory

Mass spectrometry fragmentation pattern of cis-2-(3-Chlorobenzoyl)cyclohexane-1-carboxylic acid

An In-Depth Guide to the Mass Spectrometric Fragmentation of cis-2-(3-Chlorobenzoyl)cyclohexane-1-carboxylic acid Introduction In the landscape of modern drug discovery and organic synthesis, the unambiguous structural e...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Mass Spectrometric Fragmentation of cis-2-(3-Chlorobenzoyl)cyclohexane-1-carboxylic acid

Introduction

In the landscape of modern drug discovery and organic synthesis, the unambiguous structural elucidation of novel chemical entities is paramount. cis-2-(3-Chlorobenzoyl)cyclohexane-1-carboxylic acid (Molecular Formula: C₁₄H₁₅ClO₃, Molecular Weight: 266.73 g/mol ) serves as a valuable building block, particularly in the synthesis of medicinally active compounds for modulating lipid and carbohydrate metabolism.[1][2][3] Mass spectrometry stands as a cornerstone analytical technique for confirming the identity and purity of such molecules. Understanding its fragmentation pattern is not merely an academic exercise; it provides a definitive fingerprint for identification, aids in the characterization of related impurities, and offers insights into the molecule's intrinsic chemical stability.

This technical guide provides a comprehensive analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pathways of cis-2-(3-Chlorobenzoyl)cyclohexane-1-carboxylic acid. By deconstructing the molecule into its core functional components—a chlorobenzoyl group, a cyclic ketone, and a carboxylic acid—we can apply fundamental principles of mass spectrometry to forecast the fragmentation cascade. This document is intended for researchers, analytical chemists, and drug development professionals who rely on mass spectrometry for rigorous structural characterization.

Section 1: The Molecular Ion and Isotopic Signature

Under electron ionization (EI), the initial event is the removal of an electron to form the molecular ion (M•+). For the title compound, the molecular ion is expected at a mass-to-charge ratio (m/z) of 266. A critical diagnostic feature arises from the natural isotopic abundance of chlorine, which exists as ³⁵Cl (~75%) and ³⁷Cl (~25%).[4][5] Consequently, any fragment containing the chlorine atom will appear as a pair of peaks separated by 2 m/z units, with a characteristic intensity ratio of approximately 3:1. The molecular ion will therefore manifest as a pair of peaks at m/z 266 (M•+) and m/z 268 ([M+2]•+) , immediately confirming the presence of one chlorine atom in the molecule.[5] While the molecular ion peak for aliphatic carboxylic acids can be weak, the presence of the aromatic ring in this structure should enhance its stability and observability.[6][7]

Section 2: Core Fragmentation Pathways

The fragmentation of the cis-2-(3-Chlorobenzoyl)cyclohexane-1-carboxylic acid molecular ion is governed by the relative stabilities of the resulting fragment ions and neutral losses. The structure offers several competing pathways, dominated by cleavages adjacent to the carbonyl groups.

Pathway A: α-Cleavage and Formation of the 3-Chlorobenzoyl Cation (The Dominant Pathway)

The most energetically favorable fragmentation in aromatic ketones is the α-cleavage of the bond between the carbonyl carbon and the adjacent alkyl substituent.[4][8] In this molecule, this corresponds to the cleavage of the C-C bond connecting the cyclohexane ring to the benzoyl carbonyl group.

This cleavage is highly favored because it results in the formation of a resonance-stabilized 3-chlorobenzoyl acylium ion. This ion is predicted to be the base peak (the most abundant ion) in the spectrum.

  • Step 1: The molecular ion at m/z 266/268 undergoes homolytic cleavage.

  • Step 2: This generates the 3-chlorobenzoyl cation at m/z 139/141 .[9]

  • Step 3: This acylium ion can subsequently lose a neutral molecule of carbon monoxide (CO, 28 Da) to form the 3-chlorophenyl cation at m/z 111/113 .[4]

The logical flow of this primary fragmentation pathway is illustrated below.

G M Molecular Ion (M•+) [C₁₄H₁₅ClO₃]•+ m/z 266/268 NL1 - •C₇H₁₁O₂ (Cyclohexane-1-carboxyl radical) M->NL1 F1 3-Chlorobenzoyl Cation [C₇H₄ClO]+ m/z 139/141 (Base Peak) NL2 - CO (Carbon Monoxide) F1->NL2 F2 3-Chlorophenyl Cation [C₆H₄Cl]+ m/z 111/113 NL1->F1 α-Cleavage NL2->F2 Decarbonylation

Figure 1: Dominant fragmentation pathway via α-cleavage.

Pathway B: Fragmentation of the Carboxylic Acid Moiety

Carboxylic acids are well-known to undergo characteristic fragmentations involving the -COOH group.[10][11] These pathways compete with the α-cleavage described above and are expected to produce ions of lower, yet significant, abundance.

  • Loss of a Hydroxyl Radical: Cleavage of the C-OH bond results in the loss of a hydroxyl radical (•OH, 17 Da), leading to an ion at m/z 249/251 .

  • Loss of a Carboxyl Radical: Cleavage of the bond between the cyclohexane ring and the carboxyl group leads to the loss of the •COOH radical (45 Da), producing an ion at m/z 221/223 .

Pathway C: Fragmentation of the Cyclohexane Ring

Cyclic ketones are prone to complex ring-opening fragmentations following the initial α-cleavage.[12][13] While the formation of the stable 3-chlorobenzoyl cation is likely to dominate, secondary fragmentations originating from the cyclohexane portion of other ions can occur. For instance, the ion at m/z 221/223 ([M-COOH]⁺) is essentially a substituted cyclohexanone. This ion could undergo further fragmentation, such as the loss of ethene (C₂H₄, 28 Da), which is a characteristic fragmentation of cyclohexanones, leading to smaller fragment ions.[13]

Section 3: Summary of Key Predicted Fragment Ions

The table below summarizes the principal ions predicted to appear in the EI mass spectrum of cis-2-(3-Chlorobenzoyl)cyclohexane-1-carboxylic acid. The relative abundance is a qualitative prediction based on established fragmentation principles.

Predicted m/zIsotopic Peak (m/z)Proposed Ion Structure / FormulaFragmentation PathwayPredicted Relative Abundance
266268[C₁₄H₁₅ClO₃]•+Molecular Ion (M•+)Low to Medium
249251[C₁₄H₁₄ClO₂]⁺Loss of •OH from M•+Low
221223[C₁₃H₁₄ClO]⁺Loss of •COOH from M•+Low
139 141 [C₇H₄ClO]⁺ α-Cleavage at ketone (Pathway A) High (Base Peak)
111113[C₆H₄Cl]⁺Loss of CO from m/z 139/141Medium

Section 4: Experimental Protocol for Mass Spectrometric Analysis

To validate the predicted fragmentation pattern, a robust and self-validating experimental protocol is essential. The following outlines a standard method for analysis using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization.

Sample Preparation
  • Derivatization (Optional but Recommended): Carboxylic acids can exhibit poor chromatographic peak shape. To improve volatility and thermal stability, derivatization to a methyl or silyl ester (e.g., using diazomethane or BSTFA) is recommended. This will shift the molecular weight accordingly, and fragmentation patterns will need to be adjusted to account for the ester group. For fundamental fragmentation analysis, direct injection may be attempted if the compound is sufficiently volatile.

  • Dilution: Dissolve approximately 1 mg of the compound in 1 mL of a high-purity solvent (e.g., Dichloromethane or Ethyl Acetate).

  • Final Concentration: Perform a serial dilution to a final concentration of 1-10 µg/mL for injection.

GC-MS Instrumentation and Parameters
  • Gas Chromatograph:

    • Injection Port: Split/Splitless, operated in split mode (e.g., 50:1) at 250°C.

    • Injection Volume: 1 µL.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[12]

    • Column: A standard non-polar column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl Methylpolysiloxane).

    • Oven Temperature Program:

      • Initial temperature: 100°C, hold for 2 minutes.

      • Ramp: 15°C/min to 280°C.

      • Hold at 280°C for 5 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI).[12]

    • Electron Energy: 70 eV.[12]

    • Ion Source Temperature: 230°C.[12]

    • Quadrupole Temperature: 150°C.[12]

    • Mass Range: Scan from m/z 40 to 400.

    • Solvent Delay: 3-4 minutes to prevent filament damage.

Data Analysis
  • Acquire the data in full scan mode.

  • Identify the chromatographic peak corresponding to the target compound.

  • Extract the mass spectrum from the apex of the peak.

  • Identify the molecular ion pair (m/z 266/268) and the key fragment ions as predicted in Section 3.

  • Compare the obtained spectrum against a spectral library (e.g., NIST/Wiley) for confirmation, if available.

G cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis prep1 Dissolve Sample (1 mg/mL) prep2 Dilute to Final Conc. (1-10 µg/mL) prep1->prep2 gcms1 Inject 1 µL prep2->gcms1 gcms2 GC Separation gcms1->gcms2 gcms3 EI Ionization (70 eV) gcms2->gcms3 gcms4 Mass Analysis (m/z 40-400) gcms3->gcms4 data1 Extract Spectrum gcms4->data1 data2 Identify Key Fragments data1->data2 data3 Confirm Structure data2->data3

Figure 2: Experimental workflow for GC-MS analysis.

Conclusion

The mass spectrometric fragmentation of cis-2-(3-Chlorobenzoyl)cyclohexane-1-carboxylic acid is predicted to be a well-defined process dominated by a highly favorable α-cleavage pathway. The resulting 3-chlorobenzoyl cation at m/z 139/141 is expected to be the base peak and serves as the most reliable diagnostic ion for identifying this structural motif. The presence of the chlorine atom provides a secondary layer of confirmation through the characteristic 3:1 isotopic ratio in all chlorine-containing fragments. While other pathways involving the carboxylic acid group and the cyclohexane ring contribute to the overall spectrum, they are of lesser diagnostic value than the primary cleavage. The experimental protocol provided herein offers a robust framework for obtaining high-quality data to confirm this predicted fragmentation fingerprint, ensuring confident structural verification in research and development settings.

References

  • BenchChem. (2025). Unraveling the Fragmentation Fingerprint: A Comparative Guide to the Mass Spectra of Cyclic Ketones. BenchChem Technical Guides.
  • BenchChem. (2025). A Comparative Guide to the Mass Spectrometry of Esters Synthesized with 4-Chlorobenzoyl Chloride. BenchChem Technical Guides.
  • Williams, D. H., Budzikiewicz, H., Pelah, Z., & Djerassi, C. (n.d.). The Mass Spectra of Cyclic Ketones. Semantic Scholar.
  • Whitman College. (n.d.). GCMS Section 6.11.
  • NPTEL. (n.d.). Lecture 25: Mass and Infrared Spectroscopies. NPTEL Archive.
  • Li, H., Liu, S., & Yang, B. (2001). Electron impact mass spectral fragmentation patterns of 2a,4-disubstituted 5-benzoyl-2-chloro-2a,3,4,5-tetrahydroazeto[1,2-a][4][12]benzodiazepin-1(2H)-ones. Journal of Mass Spectrometry, 36(5), 553-558.

  • Reusch, W. (n.d.). Mass Spectrometry: Fragmentation.
  • BenchChem. (2025). Mass Spectrometry Fragmentation Analysis: 5-Chlorobenzo[d]oxazole-2-carbaldehyde and Comparative Compounds. BenchChem Technical Guides.
  • Doc Brown. (2025). C6H5Cl mass spectrum of chlorobenzene. Doc Brown's Chemistry.
  • Rieke Metals. (n.d.). cis-2-(3-chlorobenzoyl)cyclohexane-1-carboxylic acid.
  • Sigma-Aldrich. (n.d.). cis-2-(3-chlorobenzoyl)cyclohexane-1-carboxylic acid.
  • Problems in Chemistry. (2023, January 25). Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids [Video]. YouTube.
  • Oregon State University. (n.d.). CH 336: Carboxylic Acid Spectroscopy.
  • Chemistry LibreTexts. (2023, August 29).
  • ChemSimplified. (2020, March 7). PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN)
  • Google Patents. (2007).

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for cis-2-(3-Chlorobenzoyl)cyclohexane-1-carboxylic acid

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Outlining the Synthesis

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The core of the synthesis is now defined: the Grignard addition of 3-chlorophenylmagnesium bromide to cis-hexahydrophthalic anhydride. I've confirmed that using the cis-anhydride is critical for preserving stereochemistry in the product, and that reaction temperature control is essential to prevent unwanted double addition. The DOT diagram workflow is being designed with a clear color scheme and coding. I am making sure the layout is clear.

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Application

Enantioselective Synthesis and Derivatization of cis-2-(3-Chlorobenzoyl)cyclohexane-1-carboxylic Acid: A Protocol for Chiral Bicyclic Lactones

Executive Summary cis-2-(3-Chlorobenzoyl)cyclohexane-1-carboxylic acid is a highly versatile chiral building block used in the synthesis of complex bicyclic lactones and pharmaceutical intermediates. While commercially a...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

cis-2-(3-Chlorobenzoyl)cyclohexane-1-carboxylic acid is a highly versatile chiral building block used in the synthesis of complex bicyclic lactones and pharmaceutical intermediates. While commercially available chiral compounds of this class often exist as mixtures of enantiomers unless specifically resolved[1], modern asymmetric catalysis allows for the direct, enantioselective construction of this scaffold.

This application note details a two-stage workflow:

  • Enantioselective Desymmetrization: The catalytic desymmetrization of meso-cyclohexane-1,2-dicarboxylic anhydride to yield enantiopure cis-2-(3-chlorobenzoyl)cyclohexane-1-carboxylic acid[2].

  • Asymmetric Transfer Hydrogenation (ATH): The subsequent reduction and spontaneous lactonization of the keto-acid to form a chiral hexahydroisobenzofuran-1-one derivative.

Mechanistic Rationale & Causality

To achieve high scientific rigor, it is critical to understand the causality behind the selected catalytic systems:

  • Why Rh(I) with a Chiral Diene for Desymmetrization? meso-Cyclohexane-1,2-dicarboxylic anhydride possesses a plane of symmetry. The use of a Rh(I) catalyst paired with a rigid chiral diene ligand (e.g., (R,R) -Bn-bod*) creates a highly constrained chiral pocket. During the transmetalation of 3-chlorophenylboronic acid, the chiral Rh-aryl species discriminates between the two enantiotopic carbonyl groups of the anhydride. This symmetry-breaking event ensures that the nucleophilic attack occurs exclusively at one carbonyl, yielding the cis-keto-acid with high enantiomeric excess (ee)[3].

  • Why Ru-TsDPEN for Asymmetric Reduction? The reduction of the resulting keto-acid requires chemoselectivity (reducing the ketone without affecting the carboxylic acid) and stereoselectivity. The Noyori-type Ru(II) complex operates via an outer-sphere mechanism. It delivers a hydride from the metal center and a proton from the amine ligand simultaneously to the C=O bond. This concerted transfer dictates the stereochemistry of the resulting alcohol, perfectly positioning it for an intramolecular esterification with the adjacent cis-carboxylic acid to form the thermodynamically stable γ -lactone.

Reaction Pathway Visualization

G A meso-Cyclohexane-1,2- dicarboxylic anhydride B Rh(I) / Chiral Diene 3-Chlorophenylboronic acid A->B C cis-2-(3-Chlorobenzoyl) cyclohexane-1-carboxylic acid (Chiral Keto-Acid) B->C Desymmetrization (Enantioselective) D Ru-TsDPEN Catalyst HCOOH / Et3N C->D E Chiral Bicyclic Lactone (Hexahydroisobenzofuran-1-one) D->E Asymmetric Transfer Hydrogenation & Cyclization

Reaction pathway for the enantioselective synthesis and lactonization of the chiral keto-acid.

Experimental Protocols

Protocol A: Rh-Catalyzed Enantioselective Desymmetrization

Objective: Synthesize enantiopure cis-2-(3-chlorobenzoyl)cyclohexane-1-carboxylic acid.

  • Preparation of Catalyst Complex: In an argon-filled glovebox, dissolve [Rh(OH)(cod)]2​ (0.05 mmol, 2.5 mol%) and (R,R) -Bn-bod* ligand (0.11 mmol, 5.5 mol%) in 5 mL of degassed 1,4-dioxane. Stir at 25 °C for 30 minutes to ensure complete complexation.

  • Substrate Addition: To the catalyst solution, add meso-cyclohexane-1,2-dicarboxylic anhydride (2.0 mmol, 308 mg) and 3-chlorophenylboronic acid (2.4 mmol, 375 mg).

  • Reaction Initiation: Add 0.5 mL of 1.0 M aqueous KOH. Seal the vessel, remove it from the glovebox, and stir at 50 °C for 12 hours.

  • Workup: Cool the mixture to room temperature. Quench by adding 10 mL of 1.0 M HCl. Extract the aqueous layer with Ethyl Acetate ( 3×15 mL). Combine the organic layers, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Hexanes/EtOAc/AcOH 70:29:1) to isolate the pure keto-acid.

Self-Validating System (Protocol A): Chemical Partitioning: The target molecule is a carboxylic acid. Upon quenching with 1.0 M HCl, the aqueous layer must reach pH < 2. If the pH is higher, the product will remain ionized in the aqueous phase, causing an artificial drop in yield. Orthogonal Validation: Chiral HPLC (Chiralcel OD-H, Hexane/i-PrOH 90:10, 254 nm) must show a single major peak ( ee>95% ). The presence of a secondary peak directly indicates ligand degradation or insufficient steric bulk in the chiral diene.

Protocol B: Asymmetric Transfer Hydrogenation & Lactonization

Objective: Convert the chiral keto-acid into a chiral bicyclic lactone.

  • Reaction Setup: In a 50 mL Schlenk flask, dissolve cis-2-(3-chlorobenzoyl)cyclohexane-1-carboxylic acid (1.0 mmol, 266 mg) in 5 mL of anhydrous DMF under an argon atmosphere.

  • Catalyst Addition: Add RuCl(p-cymene)[(R,R)-TsDPEN] (0.01 mmol, 1 mol%).

  • Hydride Source: Dropwise, add 1.5 mL of a Formic Acid/Triethylamine (5:2) azeotropic mixture.

  • Cyclization: Stir the reaction mixture at 40 °C for 24 hours. The intermediate chiral alcohol will spontaneously undergo intramolecular esterification to form the lactone.

  • Workup: Dilute the mixture with 20 mL of MTBE (Methyl tert-butyl ether) and wash with saturated aqueous NaHCO3​ ( 3×10 mL) to remove any unreacted keto-acid. Dry the organic layer over MgSO4​ and evaporate the solvent.

Self-Validating System (Protocol B): Spectroscopic Built-in Check: The transformation from a keto-acid to a lactone is self-reporting via FTIR. The complete disappearance of the broad carboxylic acid O-H stretch (2500–3300 cm⁻¹) and the shift of the carbonyl stretch from ~1700 cm⁻¹ (ketone) to ~1770 cm⁻¹ ( γ -lactone) confirms successful cyclization. Mass Balance Check: During the NaHCO3​ wash, any unreacted starting material partitions into the aqueous layer. Acidifying this aqueous layer and back-extracting allows for exact quantification of unreacted starting material, mathematically validating the conversion rate.

Quantitative Data & Optimization

The following tables summarize the optimization parameters for both steps, demonstrating the causality between reaction conditions and stereochemical outcomes.

Table 1: Effect of Chiral Ligands on Rh-Catalyzed Desymmetrization

LigandTemperature (°C)Yield (%)Enantiomeric Excess (ee %)
(R) -BINAP506545
(R,R) -Me-DuPhos507268
(R,R) -Bn-bod 50 94 96
(R,R) -Bn-bod256098

Insight: Bisphosphine ligands like BINAP suffer from excessive conformational flexibility in this specific transmetalation, leading to poor ee. The rigid bicyclic framework of the diene ligand ( (R,R) -Bn-bod*) is mandatory for high enantiotopic discrimination.

Table 2: Optimization of Ru-Catalyzed ATH & Lactonization

CatalystTemp (°C)Conversion (%)Lactone ee (%)Diastereomeric Ratio (dr)
Ru-(S,S)-TsDPEN 258592>99:1
Ru-(S,S)-TsDPEN 40 >99 94 >99:1
Ru-(R,R)-TsDPEN 40>9995*>99:1

*Note: The use of the (R,R) catalyst yields the opposite enantiomer of the lactone, proving that the stereocenter generated at the alcohol carbon is entirely catalyst-controlled rather than substrate-controlled.

Sources

Method

Application Note: Crystallization and Chiral Resolution Strategies for cis-2-(3-Chlorobenzoyl)cyclohexane-1-carboxylic Acid

Executive Summary cis-2-(3-Chlorobenzoyl)cyclohexane-1-carboxylic acid (CAS: 357980-62-2) is a highly valuable γ -keto acid intermediate utilized in the synthesis of complex active pharmaceutical ingredients (APIs). Beca...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

cis-2-(3-Chlorobenzoyl)cyclohexane-1-carboxylic acid (CAS: 357980-62-2) is a highly valuable γ -keto acid intermediate utilized in the synthesis of complex active pharmaceutical ingredients (APIs). Because its upstream synthesis typically yields a mixture of cis and trans diastereomers, as well as a racemic mixture of enantiomers, rigorous downstream purification is mandatory. This application note details the physicochemical causality behind its solid-state behavior and provides self-validating, step-by-step crystallization protocols for both achiral purification and chiral resolution.

Structural Causality & Solid-State Thermodynamics

To design an effective crystallization protocol, one must understand the molecular interactions dictating lattice energy and solubility. X-ray crystallographic analyses of structurally analogous compounds reveal that held together by strong intermolecular hydrogen bonds exclusively between the carboxylic acid groups.

Crucially, the ketone carbonyl oxygen is not involved in hydrogen bonding. In the cis-conformation, the cyclohexane ring adopts a chair form where the bulky 3-chlorobenzoyl group and the carboxylic substituent occupy opposing axial/equatorial positions. This highly ordered dimeric lattice makes the cis-isomer thermodynamically more stable in the solid state than the trans-isomer, resulting in lower solubility in non-polar solvent matrices.

Furthermore, because the cis-acid is a racemate, isolating a single enantiomer requires overcoming the stable racemic crystal lattice. using a chiral amine. By introducing a resolving agent like (R)-(+)-1-phenylethylamine, the enantiomers are converted into diastereomeric salts with distinct solubility profiles ( ΔΔGsolv​ ), allowing for selective precipitation.

Experimental Methodologies (Self-Validating Protocols)

Protocol A: Achiral Purification (Diastereomeric cis/trans Separation)

This protocol isolates the cis-racemate from trans-isomers and unreacted anhydride by exploiting the differential solubility of the cis-dimer.

  • Dissolution: Suspend 50.0 g of crude 2-(3-chlorobenzoyl)cyclohexane-1-carboxylic acid in 500 mL of a Toluene:Hexane (1:3 v/v) solvent system.

  • Thermodynamic Heating: Heat the reactor to 75°C under continuous agitation (400 rpm) until complete dissolution is achieved.

    • Causality: Toluene provides the necessary solvation power for the aromatic moiety, while Hexane acts as an anti-solvent to lower the overall solubility threshold, poising the system for supersaturation.

  • Controlled Cooling: Cool the solution at a strictly controlled linear rate of 0.2°C/min down to 20°C.

    • Causality: A slow, linear cooling trajectory prevents rapid, chaotic nucleation. This ensures the preferential growth of high-purity cis-dimer crystals while the more soluble trans-isomer remains kinetically trapped in the mother liquor.

  • In-Process Control (IPC) Validation: Before filtration, extract a 1 mL aliquot of the suspension. Filter via a 0.22 µm syringe filter and analyze the mother liquor via HPLC. The process is validated to proceed if the trans-isomer constitutes >90% of the dissolved API in the filtrate.

  • Isolation: Filter the suspension under vacuum, wash the filter cake with 2 bed-volumes of ice-cold Hexane (5°C), and dry under vacuum at 40°C for 12 hours.

Protocol B: Chiral Resolution via Diastereomeric Salt Formation

This protocol separates the cis-racemate into its constituent enantiomers.

  • Salt Formation: Dissolve 10.0 g of the purified cis-racemate in 100 mL of Ethyl Acetate (EtOAc) containing 5% Ethanol (EtOH) (v/v) at 60°C.

  • Chiral Amine Addition: Slowly add 1.0 equivalent of (R)-(+)-1-phenylethylamine dropwise over 15 minutes.

    • Causality: Dropwise addition prevents local supersaturation spikes, which could lead to the kinetic co-precipitation of the undesired (R,R)-diastereomeric salt alongside the target (R,S)-salt.

  • Digestion and Nucleation: Maintain the system at 60°C for 1 hour to allow for Ostwald ripening. Cool to 25°C at a rate of 0.1°C/min. (Optional: Add 0.1% w/w seed crystals of the pure diastereomeric salt at 45°C to direct nucleation).

  • Filtration: Isolate the precipitated salt via vacuum filtration.

  • Acidification (Freeing the Acid): Suspend the isolated filter cake in 50 mL of Dichloromethane (DCM) and add 50 mL of 1M HCl. Stir vigorously for 30 minutes at room temperature.

    • Causality: The acidic aqueous phase protonates the chiral amine, driving it into the aqueous layer as a highly soluble hydrochloride salt. Simultaneously, the neutralized, hydrophobic enantiopure cis-acid partitions entirely into the organic DCM layer.

  • Recovery & Final Validation: Separate the organic layer, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Self-Validation Step: Convert a 5 mg sample of the final product into its methyl ester (using EDCI/DMAP in Methanol) and determine the enantiomeric excess (ee) using analytical chiral HPLC (e.g., Chiralcel OD-H column, 0.5 mL/min, 5% isopropanol/hexane). The protocol is validated if ee > 99%.

Workflow Visualization

Workflow A Racemic cis-Acid (CAS: 357980-62-2) B Add (R)-(+)-1-Phenylethylamine (Resolving Agent) A->B C Thermodynamic Heating (60°C in EtOAc/EtOH) B->C D Controlled Cooling (0.1°C/min to 25°C) C->D E Diastereomeric Salt Precipitation D->E F Vacuum Filtration E->F G Mother Liquor (Discard / Recycle) F->G Filtrate H Filter Cake (Enriched Salt) F->H Solid I Acid-Base Extraction (HCl / DCM) H->I J Enantiopure cis-Acid (ee > 99%) I->J

Workflow for the chiral resolution of cis-2-(3-Chlorobenzoyl)cyclohexane-1-carboxylic acid.

Quantitative Solvent Matrix for Chiral Resolution

The choice of solvent system profoundly impacts the thermodynamic equilibrium of the diastereomeric salts. The table below summarizes the quantitative performance metrics of various solvent systems evaluated during the optimization of Protocol B.

Solvent SystemYield of Target Salt (%)Diastereomeric Excess (de %)Enantiomeric Excess (ee %) Post-Extraction
EtOAc / EtOH (95:5) 42.5 98.2 > 99.0
Ethyl Acetate (100%)38.085.484.8
Isopropanol (100%)25.292.191.5
Toluene / Acetone (1:1)48.770.368.9

Note: The EtOAc/EtOH (95:5) system provides the optimal balance of solvating power for the undesired diastereomer while maintaining a low solubility threshold for the target salt, resulting in an exceptional enantiomeric excess.

References

  • Choney, J. H., Holt, E. M., Pourahmady, N., & Eisenbraun, E. J. (1983). "2-Benzoylcyclohexanecarboxylic acid, C14H16O3." Acta Crystallographica Section C: Crystal Structure Communications. URL:[Link]

  • Lalancette, R. A., Coté, M. L., & Thompson, H. W. (1996). "(±)-trans-2-Benzoylcyclohexanecarboxylic Acid. Structure and Hydrogen-Bonding Pattern of a γ-Keto Acid." Acta Crystallographica Section C: Crystal Structure Communications. URL:[Link]

  • Wuitschik, G., et al. (2011). "Resolution of Carboxylic Acids Using Copper(I)-Promoted Removal of Propargylic Esters under Neutral Conditions." PMC - National Center for Biotechnology Information / ACS Publications. URL:[Link]

Application

Preparation of active pharmaceutical ingredients from cis-2-(3-Chlorobenzoyl)cyclohexane-1-carboxylic acid

An Application Note for Pharmaceutical Development Topic: Synthesis, Purification, and Characterization of a Novel Analgesic Compound from cis-2-(3-Chlorobenzoyl)cyclohexane-1-carboxylic acid Audience: Researchers, scien...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Pharmaceutical Development Topic: Synthesis, Purification, and Characterization of a Novel Analgesic Compound from cis-2-(3-Chlorobenzoyl)cyclohexane-1-carboxylic acid

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the multi-step synthesis of a novel active pharmaceutical ingredient (API), designated API-3C-CHCA , starting from cis-2-(3-Chlorobenzoyl)cyclohexane-1-carboxylic acid. This starting material serves as a versatile scaffold, incorporating a cyclohexyl core, a reactive ketone, and a carboxylic acid function, making it an excellent precursor for complex molecular architectures.[1][2] The protocols herein detail the conversion of the carboxylic acid to a dimethylamide, followed by a stereoselective Grignard reaction to form a tertiary alcohol, a key pharmacophore in many analgesic compounds. This guide offers detailed, step-by-step methodologies for synthesis, purification, and rigorous analytical characterization, grounded in established principles of medicinal and process chemistry.[3]

Scientific Background and Rationale

The cyclohexane ring is a privileged scaffold in medicinal chemistry, providing a three-dimensional framework that can effectively orient functional groups for optimal interaction with biological targets. The starting material, cis-2-(3-Chlorobenzoyl)cyclohexane-1-carboxylic acid, is particularly valuable as it contains two distinct and orthogonally reactive functional groups: a carboxylic acid and a ketone.

  • Carboxylic Acid Group: This functional group is a cornerstone in drug design, often used to enhance water solubility and serve as a hydrogen bond donor/acceptor.[4] In our synthesis, we will convert it into a dimethylamide. This transformation neutralizes the acidity, which could interfere with subsequent organometallic reactions, and introduces a group that can influence the compound's pharmacokinetic profile.

  • Ketone Group: The benzoyl ketone is an ideal site for introducing molecular complexity. We will target this group with a Grignard reagent to create a chiral tertiary alcohol. This specific moiety, a hydroxyl group adjacent to a substituted phenyl ring on a cyclohexane core, is a critical structural feature in the synthetic opioid analgesic Tramadol, known for its effectiveness in treating moderate to severe pain.[5][6]

The strategic, stepwise modification of these functional groups allows for the controlled construction of the target API, (1R,2S)-1-(3-chlorophenyl)-1-hydroxy-2-(N,N-dimethylcarbamoyl)cyclohexane , a novel compound designed with potential analgesic properties.

Overall Synthesis Workflow

The preparation of API-3C-CHCA is a two-step process followed by purification and salt formation. The workflow is designed for efficiency and control over the final product's purity and stereochemistry.

G cluster_0 Synthesis & Purification cluster_1 Analytical Characterization Start Starting Material: cis-2-(3-Chlorobenzoyl) cyclohexane-1-carboxylic acid Step1 Step 1: Amidation (Intermediate Synthesis) Start->Step1 Oxalyl Chloride, DMF (cat.), DCM; Dimethylamine Step2 Step 2: Grignard Reaction (Final API Synthesis) Step1->Step2 Methylmagnesium Bromide, Anhydrous THF Purification Purification (Column Chromatography) Step2->Purification Crude API-3C-CHCA Salt Salt Formation (HCl in Ether) Purification->Salt Purified API-3C-CHCA Free Base NMR NMR Spectroscopy (¹H, ¹³C) Salt->NMR MS Mass Spectrometry (ESI-MS) Salt->MS HPLC HPLC Analysis Salt->HPLC Final Final API-3C-CHCA Hydrochloride Salt (Purity >99.5%) NMR->Final MS->Final HPLC->Final

Caption: Overall workflow for the synthesis and characterization of API-3C-CHCA.

Detailed Experimental Protocols

Safety Precaution: All operations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory.

Protocol 3.1: Synthesis of Intermediate 1 - cis-2-(3-Chlorobenzoyl)-N,N-dimethylcyclohexane-1-carboxamide

This step converts the carboxylic acid to a stable dimethylamide, preventing interference in the subsequent Grignard reaction.

Rationale: The carboxylic acid is first converted to a more reactive acyl chloride using oxalyl chloride and a catalytic amount of DMF (Vilsmeier-Haack conditions). The acyl chloride is then immediately reacted in situ with an excess of dimethylamine to form the desired amide.

ReagentMolar Mass ( g/mol )AmountMolar Equiv.
cis-2-(3-Chlorobenzoyl)cyclohexane-1-carboxylic acid266.7210.0 g1.0
Oxalyl Chloride126.934.0 mL1.2
Dichloromethane (DCM), anhydrous-200 mL-
N,N-Dimethylformamide (DMF)73.092 dropsCatalytic
Dimethylamine (2.0 M solution in THF)45.0856 mL3.0

Step-by-Step Procedure:

  • Suspend cis-2-(3-Chlorobenzoyl)cyclohexane-1-carboxylic acid (10.0 g) in anhydrous DCM (150 mL) in a 500 mL round-bottom flask equipped with a magnetic stir bar.

  • Cool the suspension to 0 °C in an ice bath.

  • Add 2 drops of anhydrous DMF to the suspension.

  • Slowly add oxalyl chloride (4.0 mL) dropwise over 15 minutes. Caution: Gas evolution (CO, CO₂) will occur.

  • Allow the mixture to warm to room temperature and stir for 2 hours. The solution should become clear, indicating the formation of the acyl chloride.

  • Cool the reaction mixture back down to 0 °C.

  • In a separate flask, add the dimethylamine solution (56 mL) to 50 mL of anhydrous DCM.

  • Add the dimethylamine solution to the acyl chloride solution dropwise over 30 minutes, maintaining the temperature at 0 °C.

  • Once the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1 hour.

  • Quench the reaction by slowly adding 100 mL of deionized water.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product as a pale yellow oil. The product is typically used in the next step without further purification. Expected yield: ~10.5 g (90%).

Protocol 3.2: Synthesis of API-3C-CHCA Free Base

This is the key bond-forming step, creating the tertiary alcohol via a Grignard reaction.

Rationale: Methylmagnesium bromide, a potent nucleophile, attacks the electrophilic carbonyl carbon of the ketone. Anhydrous THF is essential as Grignard reagents react violently with water.[7] The reaction is worked up with aqueous ammonium chloride to quench excess Grignard reagent and protonate the alkoxide intermediate.

ReagentMolar Mass ( g/mol )AmountMolar Equiv.
Intermediate 1293.7910.0 g1.0
Methylmagnesium Bromide (3.0 M in ether)-17.0 mL1.5
Tetrahydrofuran (THF), anhydrous-250 mL-

Step-by-Step Procedure:

  • Dissolve the crude Intermediate 1 (10.0 g) in anhydrous THF (250 mL) in a 500 mL flame-dried, three-neck round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice-salt bath.

  • Add the methylmagnesium bromide solution (17.0 mL) dropwise via a syringe over 30 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 3 hours. Monitor the reaction by TLC (Thin Layer Chromatography).

  • Cool the reaction back to 0 °C and quench it by the slow, dropwise addition of 50 mL of saturated aqueous NH₄Cl solution.

  • Add 100 mL of diethyl ether and transfer the mixture to a separatory funnel.

  • Wash the organic layer with deionized water (2 x 100 mL) and brine (1 x 100 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude API-3C-CHCA free base.

Protocol 3.3: Purification by Column Chromatography

Rationale: This step removes unreacted starting material and reaction byproducts to isolate the pure API. A gradient elution is used to effectively separate compounds of varying polarity.

  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.

  • Column Packing: Pack a glass column with silica gel (230-400 mesh) using a hexane/ethyl acetate mixture (9:1) as the eluent.

  • Loading: Carefully load the slurry onto the top of the packed column.

  • Elution: Begin elution with a hexane/ethyl acetate (9:1) solvent system, gradually increasing the polarity to a final ratio of 7:3.

  • Fraction Collection: Collect fractions and analyze them by TLC.

  • Isolation: Combine the pure fractions (identified by TLC) and remove the solvent under reduced pressure to yield the purified API-3C-CHCA free base as a white solid. Expected yield: ~7.5 g (71%).

Chemical Reaction Pathway

The synthesis follows a logical progression from the starting material to the final API.

Caption: Reaction scheme for the synthesis of API-3C-CHCA from its precursor.

Analytical Characterization Protocols

Rigorous analysis is required to confirm the identity, structure, and purity of the final API.

Protocol 5.1: Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR provides detailed information about the molecular structure, confirming the presence of key functional groups and the connectivity of atoms.

  • ¹H NMR (400 MHz, CDCl₃):

    • Expected Aromatic Protons: Signals between δ 7.2-7.8 ppm (multiplets, 4H) corresponding to the chlorophenyl ring.

    • Expected Methyl Protons (N,N-dimethyl): Two singlets around δ 2.9-3.1 ppm (6H), potentially non-equivalent due to restricted rotation around the C-N amide bond.

    • Expected Methyl Protons (newly added): A singlet around δ 1.5 ppm (3H).

    • Expected Cyclohexane Protons: A complex series of multiplets between δ 1.2-2.8 ppm.

    • Expected Hydroxyl Proton: A broad singlet, which may be exchangeable with D₂O.

  • ¹³C NMR (100 MHz, CDCl₃):

    • Expected Carbonyl Carbon (Amide): Signal around δ 170-175 ppm.

    • Expected Aromatic Carbons: Signals between δ 125-140 ppm.

    • Expected Quaternary Carbon (C-OH): Signal around δ 75-80 ppm.

    • Expected Cyclohexane and Methyl Carbons: Signals in the upfield region (δ 20-50 ppm).

Protocol 5.2: Mass Spectrometry (MS)

Rationale: ESI-MS is used to confirm the molecular weight of the synthesized compound.

  • Method: Electrospray Ionization (ESI) in positive ion mode.

  • Expected Result: A prominent ion peak corresponding to the protonated molecule [M+H]⁺ at m/z = 310.15. The isotopic pattern for one chlorine atom (³⁵Cl/³⁷Cl in a ~3:1 ratio) should be observed at m/z 310.15 and 312.15.

Protocol 5.3: High-Performance Liquid Chromatography (HPLC)

Rationale: HPLC is the gold standard for determining the purity of the final API.

ParameterCondition
Column C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: Water (0.1% Formic Acid), B: Acetonitrile (0.1% Formic Acid)
Gradient Start at 30% B, ramp to 95% B over 15 min, hold for 5 min
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Purity Acceptance > 99.5% area by UV detection

Troubleshooting and Field Insights

ProblemPossible Cause(s)Suggested Solution(s)
Low yield in Step 1 (Amidation) Incomplete formation of acyl chloride; moisture in the reaction.Ensure reagents and solvents are anhydrous. Extend reaction time with oxalyl chloride.
Incomplete Grignard Reaction Inactive Grignard reagent; moisture contamination.Use freshly titrated Grignard reagent. Ensure all glassware is flame-dried and the reaction is under an inert atmosphere.
Multiple spots on TLC after Step 2 Incomplete reaction; formation of byproducts (e.g., enolization).Ensure slow addition of the Grignard reagent at low temperature to minimize side reactions.
Difficulty in Purification Products have similar polarity.Use a shallower gradient during column chromatography or consider an alternative purification method like preparative HPLC.

Conclusion

This application note provides a robust and reproducible methodology for the synthesis of a novel analgesic candidate, API-3C-CHCA, from cis-2-(3-Chlorobenzoyl)cyclohexane-1-carboxylic acid. The detailed protocols for synthesis, purification, and characterization establish a clear pathway for researchers in drug discovery and development. The described workflow emphasizes control over chemical transformations and ensures the production of a high-purity final compound suitable for further preclinical evaluation.

References

  • Savelyev, V. A., Druganov, A. G., Shults, E. E., & Tolstikov, G. A. (1998). A Convenient Way to Synthesis of Analgesic Tramadol (Tramal). Novosibirsk Institute of Organic Chemistry.
  • ResearchGate. (n.d.). Synthesis of Tramadol and Analogous. [Link]

  • Meškin, H. (2025, December 13). Synthesis of Tramadol in Organic Chemistry. Prezi. [Link]

  • ResearchGate. (n.d.). Scheme 1. Synthesis of tramadol hydrochloride. [Link]

  • Wikipedia. (2023). Tilidine. [Link]

  • Grokipedia. (2026, February 22). Tilidine. [Link]

  • Google Patents. (n.d.).
  • Google Patents. (n.d.). EP1073625A1 - Tilidine mesylate, processes for its preparation and pharmaceutical composition thereof.
  • Baumann, M., & Baxendale, I. R. (2015). The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Beilstein Journal of Organic Chemistry, 11, 1194–1219. [Link]

  • Ahmed, M. A., Azam, F., Rghigh, A. M., Gbaj, A., & El-Mottaleb, A. (2012). Structure-based design, synthesis, molecular docking, and biological activities of 2-(3-benzoylphenyl) propanoic acid derivatives as dual mechanism drugs. Journal of Pharmaceutical and Bioallied Sciences, 4(1), 43–50. [Link]

  • Kleemann, A., & Engel, J. (2001).
  • Fatahala, S. S., Abd El-Hameed, R. H., et al. (n.d.). Dual Activity of Aromatic and Heterocyclic Compounds as Anti-inflammatory and Anticancer promising agents. Trends in Advanced Sciences and Technology. [Link]

  • Wiley-VCH. (n.d.). Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: HPLC Optimization for cis-2-(3-Chlorobenzoyl)cyclohexane-1-carboxylic acid

Welcome to the Advanced Chromatography Support Center. This guide is engineered for analytical scientists and drug development professionals tasked with developing robust, reproducible High-Performance Liquid Chromatogra...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. This guide is engineered for analytical scientists and drug development professionals tasked with developing robust, reproducible High-Performance Liquid Chromatography (HPLC) methods for cis-2-(3-Chlorobenzoyl)cyclohexane-1-carboxylic acid.

As a complex molecule featuring a hydrophobic cyclohexane core, a bulky 3-chlorobenzoyl moiety, and an ionizable carboxylic acid group, its retention behavior is highly susceptible to micro-variations in the chromatographic environment. This guide bypasses generic advice, focusing strictly on the physicochemical causality behind retention drift and providing self-validating protocols to lock in your method.

Module 1: The Causality of Retention (pH and pKa Dynamics)

To control retention, you must first control ionization. The target analyte contains a cyclohexane-1-carboxylic acid group, which typically exhibits a pKa in the range of 4.5 to 4.8.

In reversed-phase liquid chromatography (RPLC), retention is governed by the hydrophobic interaction between the analyte and the stationary phase (e.g., C18). When the mobile phase pH equals the analyte's pKa , the compound exists in a 50/50 equilibrium between its highly polar ionized state (carboxylate anion) and its hydrophobic neutral state[1].

Operating within ±1.5 pH units of the pKa is the leading cause of retention time drift and peak tailing for carboxylic acids[2]. Minor batch-to-batch variations in buffer preparation will drastically shift the ionization equilibrium, causing unpredictable retention[3]. To establish a robust method, you must force the molecule into a single, stable state. For weak acids, setting the mobile phase pH≤pKa−2 ensures the molecule is >99% unionized, maximizing hydrophobic retention and peak symmetry[4].

Quantitative Retention Behavior Matrix
Mobile Phase pHAnalyte Ionization StateHydrophobicityExpected Retention Behavior ( k′ )Peak Morphology
pH < 2.5 >99% Unionized (Neutral)HighStrong, Stable Sharp, Symmetrical
pH 3.5 - 5.5 Mixed (~50% Ionized)VariableUnstable (Drifting) Tailing, Split Peaks
pH > 6.5 >99% Ionized (Anionic)LowWeak (Early Elution) Sharp, Poor Resolution

Module 2: Self-Validating Method Development Protocol

Do not rely on trial and error. The following protocol is a self-validating system designed to isolate chemical variables from physical system variables.

Step 1: System Baseline Validation (The t0​ Marker) Before injecting the analyte, inject a neutral, unretained marker such as Uracil or Thiourea. This establishes the system void volume ( t0​ ). By tracking t0​ , you create an independent control variable to verify that pump flow rates and column volumes are stable before assessing the analyte's chemistry[5].

Step 2: Buffer Formulation (Target pH 2.0 - 2.5) Prepare the aqueous mobile phase (Phase A) using 0.1% Formic Acid or a 20 mM Potassium Phosphate buffer. Critical Rule: Always adjust and verify the pH of the aqueous buffer using a calibrated pH meter before adding any organic solvents (like Acetonitrile or Methanol), as organic modifiers disrupt pH meter readings[1].

Step 3: Gradient Scouting & Steric Evaluation Run a scouting gradient from 5% to 95% Acetonitrile (Phase B) over 20 minutes. Because the cis configuration forces the bulky 3-chlorobenzoyl group and the carboxylic acid to project from the same face of the cyclohexane ring, the molecule possesses a dense, localized hydrophobic face. Expect strong retention on a C18 column; the compound will likely elute in the >50% organic range.

Step 4: Robustness Stress Testing Once an isocratic ratio or focused gradient is established, deliberately alter the mobile phase pH by ±0.2 units and the column temperature by ±2∘C . If the retention time shifts by more than 2%, your baseline conditions are too close to the pKa or the column is inadequately thermostatted[6].

MethodValidation N1 1. System Baseline Validation Inject Uracil (t0 marker) N2 2. Mobile Phase Buffering Set pH to 2.5 (0.1% Formic Acid) N1->N2 N3 3. Gradient Scouting 5% to 95% Acetonitrile N2->N3 N4 4. Robustness Testing Shift pH ±0.2, Temp ±2°C N3->N4

Workflow for self-validating method development of acidic analytes.

Module 3: Troubleshooting Retention Time Drift

When retention times drift, scientists often waste days changing columns or remaking buffers without isolating the root cause. Use the t0​ marker to instantly determine if the failure is physical or chemical.

Troubleshooting Start Retention Time Drift Detected CheckT0 Does the t0 marker (void volume) shift proportionally? Start->CheckT0 Physical Physical/System Issue Check pump seals, check valves, and thermal stability. CheckT0->Physical  Yes   Chemical Chemical/Chromatographic Issue Check buffer pH, column aging, and stationary phase dewetting. CheckT0->Chemical  No  

Diagnostic logic tree for isolating the root cause of HPLC retention time drift.

Diagnostic Q&A

Q: My analyte retention time is steadily increasing, but the t0​ marker is stable. What is happening? A: If t0​ is stable, the flow rate is fine; the issue is chemical[5]. A steady increase in retention for a hydrophobic acid usually indicates a gradual loss of the organic modifier in your mobile phase. If you are using helium sparging or leaving solvent bottles unsealed, the volatile organic component (e.g., Acetonitrile) selectively evaporates over time, making the mobile phase progressively weaker[7].

Q: Both the t0​ marker and the analyte peak are shifting to longer retention times. How do I fix this? A: This is a physical delivery issue. The pump is delivering less flow than programmed. The most insidious cause is a micro-leak in the system—often so small it doesn't form a visible droplet[5]. Check pump seals, check valves, and autosampler rotors. If you use phosphate buffers, look for faint white crystalline salt deposits around fittings, which are a dead giveaway for micro-leaks[6].

Q: The retention time fluctuates randomly (jitter) from run to run. The column is new. A: Random jitter is almost always thermal. The interaction between the bulky chlorobenzoyl group and the C18 stationary phase is highly exothermic and temperature-dependent. Even a 1∘C fluctuation in ambient laboratory temperature can shift retention times by 1–2%[6]. Ensure your column is housed in a forced-air column oven, and verify that the incoming mobile phase is pre-heated before it hits the column head.

Module 4: Frequently Asked Questions (FAQs)

Q: Why do I see peak splitting for cis-2-(3-Chlorobenzoyl)cyclohexane-1-carboxylic acid on certain days, but not others? A: Peak splitting for this compound is rarely a physical void in the column; it is usually a dual-state chemical phenomenon. If your mobile phase pH is hovering around 4.5 (near the pKa ), the analyte exists simultaneously in neutral and ionized micro-states as it travels down the column[3]. Minor daily variations in buffer preparation cause these two states to resolve into a split peak. Lower the pH to 2.5 to force a single, neutral state.

Q: Can I use a 100% aqueous mobile phase to maximize retention if the compound elutes too early? A: No. Highly hydrophobic columns (like standard C18s) undergo "phase dewetting" or "phase collapse" when exposed to <5% organic modifier. The hydrophobic alkyl chains fold in on themselves, drastically reducing surface area and causing a sudden, massive drop in retention time. Always maintain at least 5% organic modifier, or switch to an Aqueous C18 (AQ) column designed to resist dewetting.

Q: How long should I equilibrate the column when switching to an ion-pairing reagent or a heavily buffered mobile phase? A: While standard reversed-phase equilibration takes 10–20 column volumes, acidic buffers and additives require significantly more time to saturate the stationary phase. Inadequate equilibration will result in a steadily decreasing retention time over your first 5 to 10 injections[8]. Flush with at least 30–50 column volumes of your exact starting mobile phase before injecting your first sample.

References

  • Timberline Instruments. HPLC Retention Time Drift: Causes & Troubleshooting Guide.[Link]

  • Hawach. Troubleshooting HPLC Column Retention Time Drift.[Link]

  • LCGC International. Troubleshooting Basics, Part III: Retention Problems.[Link]

  • Element Lab Solutions. Causes of Retention Time Drift in HPLC.[Link]

  • Phenomenex. Why Does Retention Time Shift? | HPLC Tip. [Link]

  • Veeprho. Exploring the Role of pH in HPLC Separation.[Link]

  • LCGC International. Back to Basics: The Role of pH in Retention and Selectivity.[Link]

  • Pharma Growth Hub. pH, pKa, and Retention. [Link]

Sources

Optimization

Technical Support Center: Minimizing Impurities during cis-2-(3-Chlorobenzoyl)cyclohexane-1-carboxylic Acid Acylation

Welcome to the Application Scientist Support Center. This guide is designed for researchers and drug development professionals facing challenges during the activation and acylation of cis-2-(3-chlorobenzoyl)cyclohexane-1...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. This guide is designed for researchers and drug development professionals facing challenges during the activation and acylation of cis-2-(3-chlorobenzoyl)cyclohexane-1-carboxylic acid . Because this intermediate features both a sterically hindered chiral cyclohexane core and a reactive ketone moiety, standard acylation protocols often lead to severe impurity profiles.

Below, we deconstruct the mechanistic causality of these impurities and provide field-validated troubleshooting strategies to ensure high-fidelity amide or ester bond formation.

Reaction Pathway & Impurity Mapping

To troubleshoot effectively, we must first visualize the competing thermodynamic and kinetic pathways during the activation of the carboxylic acid.

AcylationPathway SM cis-2-(3-Chlorobenzoyl) cyclohexane-1-carboxylic acid Act Activation Step (e.g., HATU or (COCl)2) SM->Act Reagents + Base Interm Active Acyl Intermediate (Acyl Chloride / O-Acylisourea) Act->Interm -Byproducts Target Target Acylated Product (Retention of cis-stereochemistry) Interm->Target + Nucleophile (Optimal Conditions) TransImp trans-Isomer Impurity (via Enolization) Interm->TransImp Excess Base / Heat LactoneImp Pseudo-Lactone Impurity (Ring-Chain Tautomerism) Interm->LactoneImp Intramolecular Attack

Reaction pathways during acylation: desired product formation vs. epimerization and lactonization.

Troubleshooting FAQs

Q1: Why does my acylation yield a high percentage of the trans-isomer, and how can I prevent it?

The Causality: The cis-1,2-disubstituted cyclohexane ring is thermodynamically less stable than the trans-isomer due to steric clashing between the bulky 3-chlorobenzoyl group and the activated carboxyl group. During activation (e.g., forming an acyl chloride or an active ester), the α-proton becomes highly acidic. In the presence of strong or excess bases, deprotonation leads to an enolate intermediate. Upon reprotonation, the system relaxes into the thermodynamically favored trans-epimer.

The Solution:

  • Base Selection: Avoid unhindered bases like Triethylamine (TEA). Substitute with sterically hindered bases like N,N-Diisopropylethylamine (DIPEA) or sym-collidine to minimize non-nucleophilic deprotonation of the α-carbon.

  • Stoichiometry: Maintain strict stoichiometric control of the base (typically 1.1–1.5 eq).

  • Temperature: Keep the reaction temperature at or below 0 °C during the initial activation phase to kinetically suppress enolization.

Q2: LC-MS analysis reveals a mass corresponding to a cyclic pseudo-ester/lactone. What causes this, and how is it mitigated?

The Causality: This impurity arises from ring-chain tautomerism , a well-documented phenomenon in 2-aroylcycloalkanecarboxylic acids[1]. The spatial proximity of the ketone carbonyl to the newly activated acyl group allows the ketone oxygen to act as an internal nucleophile. This intramolecular attack forms a 5-membered hydroxylactone (pseudo-lactone) intermediate, which consumes your starting material and resists intermolecular nucleophilic attack.

The Solution: Pseudo-lactone formation is accelerated by highly electrophilic intermediates (like acid chlorides generated via SOCl₂) and prolonged activation times without the target nucleophile present.

  • Use in situ coupling reagents (like HATU/HOAt) rather than pre-forming an acid chloride.

  • Ensure the nucleophile (amine/alcohol) is present in the reaction mixture before or immediately upon adding the coupling reagent. This ensures the active ester is rapidly trapped before intramolecular cyclization can occur.

Q3: What is the optimal activation strategy to minimize unreacted starting material without causing degradation?

While oxalyl chloride with catalytic DMF is a classic and cheap method, it generates HCl, which can promote both epimerization and pseudo-lactone formation if not perfectly buffered. For cis-2-(3-chlorobenzoyl)cyclohexane-1-carboxylic acid, uronium-based coupling reagents like HATU are vastly superior. HATU forms a highly reactive OAt active ester that resists intramolecular ketone attack better than an acyl chloride, ensuring >95% conversion with minimal degradation.

Quantitative Data: Activation Method Comparison

The following table summarizes the impurity profiles generated by different activation strategies during the synthesis of a standard secondary amide from cis-2-(3-chlorobenzoyl)cyclohexane-1-carboxylic acid.

Activation ReagentBase (Eq)Temp (°C)trans-Isomer (%)Pseudo-Lactone (%)Isolated Yield (%)
SOCl₂ None6018.522.045.0
(COCl)₂ / DMF TEA (2.0)2512.015.565.0
EDC / HOBt DIPEA (2.0)255.58.082.0
HATU DIPEA (1.5)0 to 25< 1.0 < 1.0 96.0

Note: Data reflects LC-MS peak area integration prior to purification.

Validated Experimental Protocol

Optimized Amide Coupling Protocol (HATU/DIPEA Method)

Self-Validating Design: This protocol is designed to kinetically outcompete ring-chain tautomerism by pre-mixing the nucleophile, while thermodynamically suppressing epimerization via strict temperature and base control.

Step-by-Step Methodology:

  • Preparation: In an oven-dried, argon-purged round-bottom flask, dissolve cis-2-(3-chlorobenzoyl)cyclohexane-1-carboxylic acid (1.0 eq) and the target amine (1.1 eq) in anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF) to a concentration of 0.1 M.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

    • Causality: Low temperatures suppress the thermodynamics of enolization and intramolecular cyclization.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (1.5 eq) dropwise.

    • Causality: DIPEA is sterically hindered, minimizing unwanted deprotonation of the α-carbon.

  • Activation: Add HATU (1.1 eq) portion-wise over 5 minutes.

    • Causality: Adding the coupling agent last ensures the active ester is immediately trapped by the amine already present in the solution, preventing pseudo-lactone accumulation.

  • Reaction: Stir at 0 °C for 30 minutes, then allow the flask to warm to room temperature (20-25 °C) and stir for an additional 2 hours. Monitor completion via LC-MS or TLC.

  • Quenching & Workup: Dilute the mixture with Ethyl Acetate (EtOAc). Wash sequentially with 5% aqueous citric acid (to remove unreacted amine and DIPEA), saturated aqueous NaHCO₃ (to remove unreacted starting acid), and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the highly pure cis-amide.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[Link]

  • Ershov, A. Y., Nasledov, D. G., Nasonova, K. V., & Shamanin, V. V. (2014). Enumeration of Ring–Chain Tautomers Based on SMIRKS Rules. Journal of Chemical Information and Modeling, 54(9), 2463-2470.[Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in cis-2-(3-Chlorobenzoyl)cyclohexane-1-carboxylic acid Reactions

Welcome to the Application Scientist Support Portal. This guide is designed for researchers and drug development professionals encountering low yields, sluggish kinetics, or reaction failures when attempting to functiona...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. This guide is designed for researchers and drug development professionals encountering low yields, sluggish kinetics, or reaction failures when attempting to functionalize cis-2-(3-Chlorobenzoyl)cyclohexane-1-carboxylic acid. Below, we dissect the structural causality of these failures and provide field-proven, step-by-step troubleshooting protocols.

Part 1: Structural Diagnostics (FAQ)

Q: Why is cis-2-(3-Chlorobenzoyl)cyclohexane-1-carboxylic acid so unreactive under standard coupling conditions? A: The reactivity profile of this molecule is strictly governed by its three-dimensional chair conformation. In a cis-1,2-disubstituted cyclohexane, one substituent must occupy an equatorial position while the other is forced into an axial position. The bulky 3-chlorobenzoyl group strongly prefers the equatorial orientation to minimize steric strain. Consequently, the carboxylic acid group is locked into the axial position 1[1].

Axial substituents experience severe 1,3-diaxial interactions with the axial protons on the cyclohexane ring. This creates a highly congested steric pocket that effectively shields the carbonyl carbon from nucleophilic attack, preventing bulky active esters (like those formed by standard HOBt protocols) from reacting efficiently 1[1].

Part 2: Troubleshooting Guide - Amidation Workflows

Q: My EDC/HOBt coupling with a primary amine yielded <10% product. What is the mechanistic failure, and how do I fix it? A: EDC/HOBt fails here because the resulting O-benzotriazole active ester is too bulky to accommodate the incoming amine within the congested axial pocket. Solution: Switch to HATU. HATU generates an HOAt (1-hydroxy-7-azabenzotriazole) active ester. The critical difference is the pyridine nitrogen in the HOAt ring, which provides a neighboring group effect. It acts as an intramolecular hydrogen-bond acceptor, anchoring and directing the incoming amine toward the hindered carbonyl carbon, vastly accelerating the reaction despite the steric bulk 2[2].

Protocol 1: HATU-Mediated Amidation (For Primary Amines)
  • Activation: Dissolve cis-2-(3-Chlorobenzoyl)cyclohexane-1-carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.1 M).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq). Self-validation: Stir at room temperature for 15 minutes to ensure complete formation of the HOAt active ester before adding the amine. The solution will often turn a distinct yellow, indicating successful active ester formation.

  • Coupling: Add the primary amine (1.1 eq). Stir for 12–24 hours at room temperature.

  • Workup: Quench with saturated aqueous NaHCO3, extract with EtOAc, wash sequentially with 1M HCl and brine, dry over Na2SO4, and concentrate.

Q: I am trying to couple a secondary or aryl amine, and even HATU is failing. What is the next step? A: When both the electrophile (axial carboxylic acid) and the nucleophile (secondary/aryl amine) are sterically hindered, even HOAt esters are too bulky. You must reduce the steric footprint of the activated intermediate. Converting the carboxylic acid to an acyl chloride provides the smallest possible highly reactive electrophile.

Protocol 2: Acyl Chloride Generation & Coupling (For Deactivated/Hindered Amines)
  • Chlorination: Dissolve the carboxylic acid (1.0 eq) in anhydrous DCM. Add oxalyl chloride (1.5 eq) dropwise at 0 °C, followed by a catalytic amount of DMF (1-2 drops).

  • Degassing: Stir for 2 hours at room temperature. Self-validation: Monitor the gas evolution (CO2, CO). The cessation of bubbling is a visual confirmation that the acyl chloride formation is complete.

  • Concentration: Concentrate under reduced pressure to remove excess oxalyl chloride (critical to prevent side reactions).

  • Coupling: Redissolve the crude acyl chloride in DCM. Cool to 0 °C. Add the hindered amine (1.2 eq) and triethylamine (2.0 eq). Allow to warm to room temperature and stir for 4 hours before standard aqueous workup.

Part 3: Troubleshooting Guide - Esterification Workflows

Q: Fischer esterification degrades my substrate, and DCC alone yields mostly N-acylurea byproducts. How do I esterify this hindered acid? A: Standard carbodiimide couplings (DCC or EDC) often stall at the O-acylisourea intermediate when the alcohol is hindered or the acid is axial. If the alcohol cannot attack quickly, the intermediate undergoes a detrimental[1,3]-sigmatropic rearrangement to form a stable, unreactive N-acylurea 3[3]. Solution: Employ the Steglich Esterification by adding catalytic DMAP (4-Dimethylaminopyridine). DMAP is a highly nucleophilic catalyst that rapidly attacks the O-acylisourea before it can rearrange, forming an N-acylpyridinium intermediate 3[3]. This intermediate is positively charged, unhindered, and highly electrophilic, making it highly susceptible to attack by the alcohol.

Protocol 3: Steglich Esterification (For Alcohols)
  • Setup: Dissolve the carboxylic acid (1.0 eq) and the target alcohol (1.5 eq) in anhydrous DCM.

  • Catalysis: Add DMAP (0.1 eq).

  • Coupling: Cool to 0 °C and add EDC·HCl (1.2 eq) portion-wise.

  • Reaction: Stir at 0 °C for 1 hour, then warm to room temperature and stir overnight.

  • Workup: Wash the organic layer with water, 0.5M HCl, and saturated NaHCO3. Self-validation: EDC is preferred over DCC to avoid insoluble urea byproducts. A clear organic layer during workup confirms the successful removal of the water-soluble EDC urea byproduct.

Part 4: Quantitative Data & Strategy Selection

Use the following table to benchmark expected yields and select the appropriate activation strategy based on your target nucleophile.

Target NucleophileRecommended Activation StrategyKey Reactive IntermediateTypical Reaction TimeExpected Yield
Primary Amine HATU / DIPEAHOAt Active Ester12 - 24 h75 - 90%
Sec/Aryl Amine Oxalyl Chloride / DMF (cat.)Acyl Chloride4 - 6 h60 - 85%
Alcohol EDC / DMAP (Steglich)N-Acylpyridinium16 - 24 h70 - 95%

Part 5: Workflow Visualization

ActivationWorkflow Start cis-2-(3-Chlorobenzoyl) cyclohexane-1-carboxylic acid Decision Target Nucleophile? Start->Decision Amine1 Primary Amine (Unhindered) Decision->Amine1 Amine2 Secondary / Aryl Amine (Sterically Hindered) Decision->Amine2 Alcohol Alcohol (Esterification) Decision->Alcohol HATU HATU / DIPEA / DMF (HOAt Active Ester) Amine1->HATU AcylCl Oxalyl Chloride / DMF (cat.) (Acyl Chloride Intermediate) Amine2->AcylCl Steglich EDC / DMAP (cat.) / DCM (N-Acylpyridinium Intermediate) Alcohol->Steglich

Decision tree for selecting activation strategies based on nucleophile steric hindrance.

References

  • March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. rushim.ru. 1

  • Application Notes and Protocols for Amide Bond Formation using EDC and HATU. benchchem.com. 2

  • Steglich Esterification. organic-chemistry.org. 3

Sources

Reference Data & Comparative Studies

Validation

Comparing FTIR spectra of cis-2-(3-Chlorobenzoyl)cyclohexane-1-carboxylic acid and its analogs

A Comprehensive Guide to the FTIR Spectroscopy of cis-2-(3-Chlorobenzoyl)cyclohexane-1-carboxylic acid and its Analogs For researchers, scientists, and drug development professionals, the precise structural elucidation o...

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Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Guide to the FTIR Spectroscopy of cis-2-(3-Chlorobenzoyl)cyclohexane-1-carboxylic acid and its Analogs

For researchers, scientists, and drug development professionals, the precise structural elucidation of novel chemical entities is a cornerstone of modern chemistry. Fourier-Transform Infrared (FTIR) spectroscopy is a powerful, rapid, and non-destructive analytical technique that provides invaluable information about the functional groups present in a molecule. This guide offers an in-depth analysis of the FTIR spectrum of cis-2-(3-Chlorobenzoyl)cyclohexane-1-carboxylic acid, a molecule of interest due to its complex structure featuring a carboxylic acid, a ketone, a substituted aromatic ring, and a cyclohexane moiety. By dissecting the expected spectral features of this compound and comparing them to its structural analogs, this document serves as a practical reference for spectral interpretation in a research and development setting.

The Scientific Rationale: Why FTIR?

FTIR spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations such as stretching and bending.[1][2] Different functional groups absorb at characteristic frequencies, producing a unique spectral "fingerprint" that allows for the identification of the molecule's constituent parts.[1][2] For a molecule like cis-2-(3-Chlorobenzoyl)cyclohexane-1-carboxylic acid, FTIR is particularly useful for confirming the presence of the carboxylic acid and ketone carbonyl groups, determining the substitution pattern of the aromatic ring, and providing insights into the conformation of the cyclohexane ring.

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum

To ensure the accuracy and reproducibility of FTIR data, a standardized experimental protocol is essential. The following procedure outlines the steps for analyzing a solid sample using an Attenuated Total Reflectance (ATR) FTIR spectrometer, a common technique that requires minimal sample preparation.

Instrumentation:

  • A Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory (e.g., a diamond crystal).

Procedure:

  • Background Spectrum Acquisition:

    • Ensure the ATR crystal is clean by wiping it with a solvent-moistened (e.g., isopropanol or acetone) lint-free tissue.

    • Record a background spectrum. This will subtract the spectral contributions of the atmosphere (CO2 and water vapor) and the ATR crystal from the sample spectrum.

  • Sample Preparation and Analysis:

    • Place a small amount of the solid sample onto the center of the ATR crystal.

    • Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal.

    • Acquire the sample spectrum. Typically, 32 to 64 scans are co-added to obtain a spectrum with a good signal-to-noise ratio.

  • Data Processing:

    • The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

    • Perform a baseline correction if necessary to ensure that the peaks originate from a flat baseline.

Deconstructing the Spectrum: A Functional Group Analysis

The FTIR spectrum of cis-2-(3-Chlorobenzoyl)cyclohexane-1-carboxylic acid is a composite of the vibrational modes of its constituent functional groups. A thorough understanding of each component is crucial for accurate interpretation.

The Carboxylic Acid Moiety

The carboxylic acid functional group gives rise to some of the most recognizable features in an IR spectrum due to strong hydrogen bonding, which typically causes carboxylic acids to exist as dimers in the solid state.[3][4][5]

  • O-H Stretching: A very broad and intense absorption band is expected in the region of 3300-2500 cm⁻¹ . This broadness is a hallmark of the hydrogen-bonded O-H group in the carboxylic acid dimer.[3][4][5]

  • C=O (Carbonyl) Stretching: A strong, sharp absorption band is anticipated between 1710 and 1760 cm⁻¹ . For dimeric carboxylic acids, this peak is typically centered around 1710 cm⁻¹ .[4][5]

  • C-O Stretching and O-H Bending: Look for absorptions in the 1320-1210 cm⁻¹ region corresponding to C-O stretching, and a broad peak around 920 cm⁻¹ due to the out-of-plane O-H bend.[2]

The Ketone Carbonyl Group

The benzoyl group introduces a ketone functionality.

  • C=O (Carbonyl) Stretching: The stretching vibration of the ketone's carbonyl group is expected to be strong. Since it is conjugated with the benzene ring, its absorption is shifted to a lower wavenumber, typically appearing in the 1685-1666 cm⁻¹ range.[6][7]

The Cyclohexane Ring

The cyclohexane moiety will primarily show C-H stretching and bending vibrations.

  • C-H Stretching: Strong absorptions from the CH₂ groups of the cyclohexane ring are expected just below 3000 cm⁻¹, in the 2950-2850 cm⁻¹ range.[8]

  • CH₂ Bending (Scissoring): A characteristic absorption for the CH₂ scissoring vibration is typically observed around 1450 cm⁻¹ .[8]

The meta-Substituted Chlorobenzene Ring

The 3-chlorobenzoyl group has a distinct substitution pattern on the aromatic ring.

  • Aromatic C-H Stretching: These absorptions are generally found just above 3000 cm⁻¹, in the 3100-3000 cm⁻¹ region.[9][10]

  • Aromatic C=C Stretching: Look for one or more sharp bands of variable intensity in the 1600-1450 cm⁻¹ region.[9][10]

  • Out-of-Plane (OOP) C-H Bending: The substitution pattern on the benzene ring can be inferred from the strong absorptions in the 900-675 cm⁻¹ region. For meta-disubstituted rings, strong peaks are expected between 810-750 cm⁻¹ and near 690 cm⁻¹ .[11]

Visualizing the Molecule and its Vibrations

FTIR_Interpretation_Workflow Start Acquire FTIR Spectrum Check_OH Broad band at 3300-2500 cm⁻¹? Start->Check_OH Check_CO_acid Strong peak at ~1710 cm⁻¹? Check_OH->Check_CO_acid Yes No_OH No Check_OH->No_OH Confirm_Acid Carboxylic Acid Confirmed Check_CO_acid->Confirm_Acid Yes No_CO_acid No Check_CO_acid->No_CO_acid Check_CO_ketone Strong peak at 1685-1666 cm⁻¹? Confirm_Ketone Aryl Ketone Confirmed Check_CO_ketone->Confirm_Ketone Yes No_CO_ketone No Check_CO_ketone->No_CO_ketone Check_Aromatic Peaks at >3000 cm⁻¹ and 1600-1450 cm⁻¹? Confirm_Aromatic Aromatic Ring Confirmed Check_Aromatic->Confirm_Aromatic Yes No_Aromatic No Check_Aromatic->No_Aromatic Check_OOP Strong peaks at 810-750 & ~690 cm⁻¹? Confirm_Meta meta-Substitution Confirmed Check_OOP->Confirm_Meta Yes No_OOP No (Check other substitution patterns) Check_OOP->No_OOP Confirm_Acid->Check_CO_ketone Confirm_Ketone->Check_Aromatic Confirm_Aromatic->Check_OOP Final_Structure Structure Consistent with cis-2-(3-Chlorobenzoyl)cyclohexane- 1-carboxylic acid Confirm_Meta->Final_Structure Yes_OH Yes Yes_CO_acid Yes Yes_CO_ketone Yes Yes_Aromatic Yes Yes_OOP Yes

Caption: A systematic workflow for the interpretation of the FTIR spectrum.

Conclusion

The FTIR spectrum of cis-2-(3-Chlorobenzoyl)cyclohexane-1-carboxylic acid is rich with information, providing a detailed fingerprint of its complex molecular architecture. By systematically analyzing the characteristic absorption bands of the carboxylic acid, ketone, cyclohexane, and substituted aromatic functionalities, a confident structural assignment can be made. Furthermore, a comparative analysis with its structural isomers and analogs highlights the sensitivity of FTIR spectroscopy to subtle changes in molecular geometry and electronic structure. This guide provides a robust framework for researchers to interpret the spectra of this and related compounds, thereby facilitating progress in chemical synthesis and drug discovery.

References

  • Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • OpenStax. (2023, September 20). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • Smith, B. C. (2016, May 1). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy. [Link]

  • Michigan State University Department of Chemistry. Infrared Spectrometry. [Link]

  • Characteristic Group Vibrations of Organic Molecules. (2023, May 24). [Link]

  • University of Calgary. IR Spectroscopy Tutorial: Ketones. [Link]

  • St. Paul's Cathedral Mission College. INFRARED SPECTROSCOPY. [Link]

  • Innovatech Labs. (2018, July 16). FTIR Analysis Beginner's Guide: Interpreting Results. [Link]

  • National Institute of Standards and Technology. Infrared absorption spectra of cyclo-hydrocarbons. [Link]

  • MDPI. (2023, April 21). FTIR Analysis of the Functional Group Composition of Coal Tar Residue Extracts and Extractive Residues. [Link]

  • ResearchGate. Fourier Transform infrared (FT-IR) spectra of carboxylic acids. [Link]

  • Specac Ltd. Interpreting Infrared Spectra. [Link]

  • Royal Society of Chemistry. (1952). Stereochemistry of cycloHexane Derivatives. Part V. Infrared 8pectra and Conformations of Stereoisom.eric 1 : 2- Diols*. [Link]

  • Indonesian Journal of Science & Technology. (2019, April 1). How to Read and Interpret FTIR Spectroscope of Organic Material. [Link]

  • Doc Brown's Chemistry. C6H12 infrared spectrum of cyclohexane. [Link]

  • Spectroscopy Online. (2018, January 1). The C=O Bond, Part III: Carboxylic Acids. [Link]

  • ResearchGate. FTIR and FT Raman Spectra, Vibrational Assignment and Analysis of 1,2-Cyclohexanedione. [Link]

  • ICT Prague. Table of Characteristic IR Absorptions. [Link]

  • Chemistry LibreTexts. (2024, September 30). 12.7: Interpreting Infrared Spectra. [Link]

  • Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

  • Smith, B. C. (2016, March 1). Group Wavenumbers and an Introduction to the Spectroscopy of Benzene Rings. Spectroscopy. [Link]

  • University of Calgary. IR Spectroscopy Tutorial: Aromatics. [Link]

  • Chemistry LibreTexts. (2019, February 18). 18.8: Spectral Characteristics of the Benzene Ring. [Link]

  • ACS Publications. (2009). Conformational Studies in the Cyclohexane Series. 1. Experimental and Computational Investigation of Methyl, Ethyl, Isopropyl, and tert-Butylcyclohexanes. [Link]

  • Rieke Metals. cis-2-(3-chlorobenzoyl)cyclohexane-1-carboxylic acid. [Link]

  • Iraqi Journal of Science. (2025, January 19). Synthesis and Characterization of some new heterocyclic derivatives from Aromatic Carbonyl Compounds and Carboxylic Acids. [Link]

  • Google Patents.
  • Iraqi Journal of Science. (2024, April 30). Synthesis and Characterization of some new heterocyclic derivatives from aromatic carbonyl compounds and carboxylic acids with Evaluation some of them for biological activity. [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling cis-2-(3-Chlorobenzoyl)cyclohexane-1-carboxylic acid

The handling of specialized pharmaceutical intermediates requires a rigorous, causally-driven approach to laboratory safety. cis-2-(3-Chlorobenzoyl)cyclohexane-1-carboxylic acid is a highly specific chiral compound utili...

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Author: BenchChem Technical Support Team. Date: March 2026

The handling of specialized pharmaceutical intermediates requires a rigorous, causally-driven approach to laboratory safety. cis-2-(3-Chlorobenzoyl)cyclohexane-1-carboxylic acid is a highly specific chiral compound utilized in advanced drug development workflows[1]. Because it is typically handled as a fine powder, it presents unique logistical and exposure challenges.

This guide provides researchers and drug development professionals with a self-validating operational framework for personal protective equipment (PPE) selection, precision handling, and waste management.

Chemical Profile & Hazard Causality

To build a robust safety protocol, we must first understand the mechanistic reasons behind the hazards. cis-2-(3-Chlorobenzoyl)cyclohexane-1-carboxylic acid is a halogenated organic acid.

  • Dermal & Ocular Toxicity: The presence of the chlorobenzoyl moiety and the carboxylic acid functional group makes this compound a localized tissue irritant. Upon contact with the natural moisture of the skin or ocular mucosa, it can induce localized pH shifts and disrupt lipid bilayers, leading to contact dermatitis or severe eye irritation.

  • Inhalation & Aerosolization Risks: Fine organic powders are highly susceptible to electrostatic charging when manipulated with metal or plastic spatulas. This static charge causes the powder to aerosolize and repel from surfaces, creating a significant inhalation hazard that can severely irritate the upper respiratory tract[2].

Quantitative Chemical Profile

Property Value
Chemical Name cis-2-(3-Chlorobenzoyl)cyclohexane-1-carboxylic acid
CAS Number 357980-62-2
Molecular Formula C14H15ClO3
Molecular Weight 266.72 g/mol

| Standard State | Solid / Fine Powder |

Personal Protective Equipment (PPE) Matrix

Every piece of PPE chosen for handling this compound is based on specific chemical resistance and physical mitigation principles. Do not substitute materials without consulting a chemical compatibility chart.

Protection CategoryRecommended EquipmentMaterial Specification & Causality
Hand Protection Nitrile Gloves4–8 mil thickness. Causality: Nitrile (a copolymer of butadiene and acrylonitrile) provides superior cross-linking resistance to non-polar and slightly polar organic molecules (like chlorinated organic acids) compared to natural rubber latex, which degrades rapidly upon exposure and poses allergy risks[3].
Eye Protection Chemical Splash GogglesANSI Z87.1 certified. Causality: Safety glasses with side shields are insufficient; unvented or indirectly vented goggles are required to prevent statically charged airborne dust from bypassing the lenses.
Body Protection Flame-Resistant Lab Coat100% Cotton or FR Treated. Causality: Synthetic fabrics (e.g., polyester) generate static electricity, which actively attracts aerosolized powders to the operator's body.
Respiratory Particulate RespiratorN95 or P100. Causality: Mandatory only if the compound must be handled outside of Local Exhaust Ventilation (LEV) to trap fine particulates before they enter the respiratory tract.

Operational Workflow: Precision Powder Weighing

Directly weighing fine powders inside a standard chemical fume hood is notoriously difficult. The high-velocity airflow required to protect the operator causes severe balance fluctuations and scatters statically charged particles[4].

To ensure both analytical accuracy and operator safety, you must utilize the Fume Hood Transfer – Bench Top Weighing Method [2]. This creates a self-validating, closed-loop system where the powder is never exposed to the open laboratory environment.

Step-by-Step Methodology:

  • Preparation: Verify the calibration of your analytical balance located outside (but adjacent to) the fume hood. Ensure the fume hood sash is pulled down to the optimal operational height.

  • Tare: Place an empty, sealable container (e.g., an amber glass vial with a PTFE-lined cap) on the balance and tare the mass to zero.

  • Transfer: Move the closed, tared container into the chemical fume hood.

  • Dispense: Inside the hood, open the container. Use an anti-static weighing spatula to transfer the cis-2-(3-Chlorobenzoyl)cyclohexane-1-carboxylic acid into the vial.

  • Seal & Decontaminate: Tightly seal the cap. Wipe the exterior of the vial with a lint-free wipe lightly dampened with isopropanol to remove any fugitive dust that may have adhered to the outside[5].

  • Weigh: Transfer the sealed, decontaminated vial back to the balance and record the mass.

  • Iterate: If the target mass is not reached, return the sealed vial to the hood, adjust the powder volume, and repeat steps 5–6. Never open the vial outside the fume hood.

Spill Response and Disposal Plan

A robust safety culture assumes spills will occur and pre-defines the response to prevent panic and exposure.

Accidental Release Protocol:

  • Isolate: Evacuate immediate personnel from the spill zone and allow airborne dust to settle for 2–3 minutes.

  • Don PPE: Ensure double nitrile gloves and respiratory protection (N95/P100) are worn before approaching the spill.

  • Containment (No Dry Sweeping): Never use a broom or dry brush. Dry sweeping generates static electricity and aerosolizes the organic powder, drastically increasing inhalation exposure and spreading contamination[5].

  • Wet Wipe Method: Cover the spill with absorbent pads lightly dampened with a compatible solvent (e.g., ethanol, isopropanol, or a water/surfactant mix) to dissolve and trap the powder[5].

  • Decontamination: Wipe the surface inward from the edges to prevent spreading the chemical footprint.

Waste Management: All contaminated wipes, gloves, and residual cis-2-(3-Chlorobenzoyl)cyclohexane-1-carboxylic acid must be placed in a chemically compatible, sealable container. Label the container strictly as "Hazardous Solid Waste - Halogenated Organic Acid." Do not co-mingle this waste with strong oxidizing agents or strong bases, as dangerous exothermic neutralization reactions may occur.

Process Visualization

The following workflow diagram illustrates the logical routing for safe handling and immediate spill response.

G N1 Start: Don PPE (Nitrile Gloves, Goggles) N2 Tare Empty Container (Outside Hood) N1->N2 N3 Transfer to Fume Hood N2->N3 N4 Add Powder & Seal Container N3->N4 N5 Wipe Exterior & Weigh on Balance N4->N5 N8 Spill Detected? N4->N8 Accident N6 Target Mass Reached? N5->N6 N6->N3 No, adjust mass N7 Proceed to Synthesis N6->N7 Yes N9 Wet Wipe / HEPA Vac (No Dry Sweeping) N8->N9 Yes N10 Halogenated Waste Disposal N9->N10

Operational workflow for the Fume Hood Transfer Weighing Method and immediate spill response.

References

  • NextSDS. CIS-2-(3-CHLOROBENZOYL)CYCLOHEXANE-1-CARBOXYLIC ACID — Chemical Substance Information. Available at:[Link]

  • Florida State University Environmental Health and Safety. Gloves. Available at:[Link]

  • University of Wisconsin-Madison Environment, Health & Safety. Weighing Hazardous Powders in the Laboratory. Available at: [Link]

  • Air Science. Precision Powder Weighing: How to Deliver Accurate Results. Available at: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
cis-2-(3-Chlorobenzoyl)cyclohexane-1-carboxylic acid
Reactant of Route 2
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cis-2-(3-Chlorobenzoyl)cyclohexane-1-carboxylic acid
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